N-cyclopropylthian-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylthian-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-2-7(1)9-8-3-5-10-6-4-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVRKAADWMDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-cyclopropylthian-4-amine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclopropylthian-4-amine is a secondary amine featuring a cyclopropyl group attached to the nitrogen atom of a thian-4-amine core. This document provides a technical overview of its chemical structure, properties, a proposed synthetic method, and a discussion of potential, though currently unelucidated, biological significance based on related structures. Due to the limited availability of public domain data, this guide synthesizes foundational chemical information with established synthetic principles to provide a robust starting point for researchers.
Chemical Structure and Properties
This compound is characterized by a saturated six-membered heterocycle containing a sulfur atom (thiane), with a cyclopropylamino substituent at the 4-position.
Chemical Structure:
-
IUPAC Name: this compound
-
Canonical SMILES: C1CC1NC2CCSCC2
-
InChI Key: ZFGVRKAADWMDNV-UHFFFAOYSA-N
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H15NS | |
| Molecular Weight | 157.28 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Proposed Synthesis: Reductive Amination
A prevalent and efficient method for the synthesis of secondary amines is reductive amination.[1][2][3] This approach involves the reaction of a ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. For the synthesis of this compound, the logical precursors would be thian-4-one and cyclopropylamine.
Overall Reaction:
Thian-4-one + Cyclopropylamine → this compound
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for reductive amination and has not been optimized for this specific transformation.
Materials:
-
Thian-4-one
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of thian-4-one (1.0 eq) in anhydrous dichloromethane (DCM), add cyclopropylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific published data on the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the structural motifs present in this molecule are of interest in medicinal chemistry.
-
Cyclopropylamines: The cyclopropyl group is a bioisostere for various functional groups and can introduce conformational rigidity, which can be beneficial for binding to biological targets.
-
4-Aminothianes and Analogs: The 4-aminopiperidine scaffold, a close structural analog, is found in a number of biologically active compounds. For instance, certain N-substituted 4-aminopiperidines have been investigated as antifungal agents.
Further research is required to determine if this compound possesses any significant biological activity.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound via reductive amination.
Caption: Proposed synthesis of this compound.
Logical Relationship of Key Chemical Entities
The following diagram outlines the logical relationship between the reactants, intermediate, and final product in the proposed synthesis.
Caption: Reactant to product logical flow.
References
Spectroscopic and Synthetic Profile of N-cyclopropylthian-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The spectroscopic data presented in this document is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It is intended to serve as a reference and guide for the synthesis and characterization of N-cyclopropylthian-4-amine. Actual experimental values may vary.
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, a novel secondary amine with potential applications in medicinal chemistry and materials science. This document outlines a plausible synthetic route via reductive amination and details the standard operating procedures for acquiring and interpreting the NMR, IR, and MS data. All predicted quantitative data are presented in tabular format for clarity and ease of comparison. Additionally, a workflow for the synthesis and characterization of the title compound is provided in the form of a Graphviz diagram. This guide is intended to be a valuable resource for researchers involved in the synthesis, characterization, and application of new chemical entities.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which comprises a thiane ring, a cyclopropyl group, and a secondary amine functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.80 - 2.95 | m | 2H | Thiane H₂ₑ, H₆ₑ |
| ~2.65 - 2.75 | m | 2H | Thiane H₂ₐ, H₆ₐ |
| ~2.40 - 2.50 | m | 1H | Thiane H₄ |
| ~2.10 - 2.20 | m | 1H | Cyclopropyl H₁ |
| ~1.80 - 1.95 | m | 2H | Thiane H₃ₑ, H₅ₑ |
| ~1.60 (broad s) | s | 1H | N-H |
| ~1.45 - 1.55 | m | 2H | Thiane H₃ₐ, H₅ₐ |
| ~0.40 - 0.50 | m | 2H | Cyclopropyl H₂', H₃' (cis) |
| ~0.30 - 0.40 | m | 2H | Cyclopropyl H₂', H₃' (trans) |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~55.0 | Thiane C₄ |
| ~35.0 | Thiane C₂, C₆ |
| ~32.0 | Thiane C₃, C₅ |
| ~30.0 | Cyclopropyl C₁ |
| ~5.0 | Cyclopropyl C₂, C₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3350 | Weak-Medium, Sharp | N-H stretch[1][2] |
| ~3080 | Medium | C-H stretch (cyclopropyl) |
| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | CH₂ scissoring |
| ~1120 | Medium | C-N stretch[3] |
| ~1020 | Medium | C-C stretch (cyclopropyl ring) |
| ~680 | Medium-Strong | C-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 157 | ~40 | [M]⁺ (Molecular Ion) |
| 142 | ~10 | [M - CH₃]⁺ |
| 128 | ~100 | [M - C₂H₅]⁺ (α-cleavage of thiane ring) |
| 114 | ~30 | [M - C₃H₅]⁺ (loss of cyclopropyl) |
| 84 | ~60 | [Thiane ring fragment]⁺ |
| 56 | ~50 | [C₃H₅NH]⁺ |
Experimental Protocols
The following are detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis: Reductive Amination of Thian-4-one
-
To a solution of thian-4-one (1.16 g, 10 mmol) in 50 mL of anhydrous methanol, cyclopropylamine (0.71 g, 12.5 mmol) is added.
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Sodium cyanoborohydride (0.94 g, 15 mmol) is then added portion-wise over 15 minutes.[4]
-
The reaction is stirred at room temperature for an additional 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in 50 mL of 2 M aqueous sodium hydroxide and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford this compound as a colorless oil.
NMR Spectroscopy
-
A 10-15 mg sample of the purified product is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5][6]
-
The solution is transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer at 298 K.[5]
-
¹H NMR data are acquired with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1 second.
-
¹³C NMR data are acquired with 1024 scans, a spectral width of 25000 Hz, and a relaxation delay of 2 seconds.
IR Spectroscopy
-
A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
-
Alternatively, for a solid sample, a Nujol mull would be prepared.[7]
-
The IR spectrum is recorded on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
The data is collected by averaging 32 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
The sample is introduced into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in methanol if coupled with a gas chromatograph.
-
The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400.
-
The resulting fragmentation pattern is analyzed to confirm the molecular weight and structural features of the compound.
Workflow Visualization
The following diagram illustrates the logical workflow from the synthesis of this compound to its full spectroscopic characterization.
References
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. zefsci.com [zefsci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
IUPAC name and CAS number for N-cyclopropylthian-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of N-cyclopropylthian-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain data for this specific molecule, this document summarizes its core physicochemical properties and presents a representative, detailed experimental protocol for the synthesis of a structurally related cyclopropylamine to illustrate a viable synthetic methodology. Furthermore, a generalized workflow for the characterization and evaluation of novel chemical entities of this class is provided to guide research and development efforts.
Introduction
Physicochemical Properties
The fundamental properties of this compound have been compiled from available chemical databases.
| Property | Value | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 1153349-45-1 | [1] |
| Molecular Formula | C₈H₁₅NS | [1] |
| Molecular Weight | 157.28 g/mol | [1] |
| Canonical SMILES | C1CC1NC2CCSCC2 | [1] |
| InChIKey | ZFGVRKAADWMDNV-UHFFFAOYSA-N | [1] |
| Physical Form | Data not available in the public domain. | |
| Melting Point | Data not available in the public domain. | |
| Boiling Point | Data not available in the public domain. | |
| Solubility | Data not available in the public domain. | |
| Spectral Data (NMR, MS) | Data not available in the public domain. |
Representative Experimental Protocol: Synthesis of a Cyclopropylamine
While a specific, peer-reviewed synthesis protocol for this compound is not publicly available, the following detailed procedure for the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride illustrates a common and scalable method for producing cyclopropylamines via a Curtius degradation pathway. This method can be adapted by skilled chemists for the synthesis of related structures.
Disclaimer: The following protocol is for a structurally related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, and is provided as a representative example.
Reaction Scheme:
-
Carboxylic Acid Formation: 1-bromo-1-cyclopropylcyclopropane to 1-cyclopropylcyclopropanecarboxylic acid.
-
Curtius Degradation: 1-cyclopropylcyclopropanecarboxylic acid to N-Boc-protected (1-cyclopropyl)cyclopropylamine.
-
Deprotection: N-Boc-protected (1-cyclopropyl)cyclopropylamine to (1-cyclopropyl)cyclopropylamine hydrochloride.
Detailed Procedure for the Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride[2]
-
Step 1: Synthesis of 1-cyclopropylcyclopropanecarboxylic acid
-
This starting material can be prepared from 1-bromo-1-cyclopropylcyclopropane. The reaction is quenched with an ice-cold solution of potassium hydroxide in water. The aqueous layer is washed with ether and then acidified with concentrated aqueous HCl solution at 0–5 °C. The resulting mixture is extracted with ether, and the combined organic phases are dried and concentrated under reduced pressure to yield the carboxylic acid.
-
-
Step 2: Synthesis of tert-butyl (1-cyclopropylcyclopropyl)carbamate
-
The 1-cyclopropylcyclopropanecarboxylic acid is subjected to a Curtius degradation using a Weinstock protocol. The resulting isocyanate is trapped with tert-butanol.
-
The residue is dissolved in anhydrous tert-butanol (t-BuOH). This solution is added dropwise to anhydrous t-BuOH kept at 80 °C under vigorous stirring over a period of 2.5 hours.
-
The resulting solution is heated under reflux for an additional 9 hours.
-
The majority of the t-BuOH is distilled off under ambient pressure in a nitrogen flow to yield the N-Boc-protected amine.
-
-
Step 3: Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride
-
A solution of the N-Boc-protected carbamate (425.8 mmol) in diethyl ether (100 mL) is added to a ca. 5.0 N HCl solution in diethyl ether (700 mL) in one portion at 0 °C with stirring.
-
The reaction mixture is stirred at 0 °C for 4 hours and at ambient temperature for 20 hours.
-
The formed precipitate is filtered off, washed with diethyl ether (200 mL), and dried in a vacuum desiccator over P₄O₁₀ overnight to give the final product as a colorless powder.
-
Logical Workflow for Compound Evaluation
For a novel compound such as this compound, a structured workflow is essential to characterize its properties and assess its potential as a drug candidate. The following diagram outlines a typical workflow for the physicochemical and biological characterization of a new chemical entity.
Caption: General workflow for the characterization of a novel amine compound.
Signaling Pathways
There is no publicly available information detailing the specific biological targets or signaling pathways modulated by this compound. Researchers interested in this compound would need to perform initial screening against various targets to identify its biological activity. A logical starting point could be G-protein coupled receptors (GPCRs) or ion channels, where similar amine-containing scaffolds have shown activity.
Conclusion
This compound represents an under-investigated chemical entity with potential for application in drug discovery. This guide provides the foundational information available for this compound and offers a representative synthetic protocol and a logical workflow to guide future research. The lack of detailed public data underscores the opportunity for novel research to elucidate the synthetic, analytical, and biological profile of this and related compounds. It is recommended that any researcher working with this compound undertake a thorough analytical characterization to confirm its identity and purity before conducting biological assays.
References
Physical properties like melting point and boiling point of N-cyclopropylthian-4-amine
An In-depth Technical Guide to the Physical Properties of N-cyclopropylthian-4-amine
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
| IUPAC Name | This compound |
| CAS Number | 1153349-45-1 |
| Molecular Formula | C₈H₁₅NS |
| Molecular Weight | 157.28 g/mol [1] |
| Canonical SMILES | C1CC1C2(CCSCC2)N |
| InChI Key | ZFGVRKAADWMDNV-UHFFFAOYSA-N |
Quantitative Physical Property Data
The following table summarizes the computationally predicted physical properties for this compound. It is crucial to note that these are in silico predictions and should be confirmed through experimental validation.
| Property | Predicted Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| XLogP3-AA | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 51.3 Ų | PubChem[1] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for determining the melting and boiling points of a novel amine compound like this compound.
Melting Point Determination: Capillary Method
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.
Apparatus:
-
Capillary tubes (one end sealed)[2]
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.[2]
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a clean, dry mortar and pestle.[3]
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.[2]
-
Compact the sample at the sealed bottom of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[2][4] The packed sample height should be approximately 2-3 mm.[4]
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[2]
-
If the approximate melting point is unknown, perform a rapid preliminary heating (10-20 °C per minute) to get a rough estimate.[3]
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
For an accurate measurement, heat the sample at a slow, controlled rate, approximately 1-2 °C per minute, as the melting point is approached.[3]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Purity Assessment:
-
A sharp melting point range (typically 0.5-1.5 °C) is indicative of a pure compound.
-
A broad melting point range suggests the presence of impurities.
-
Boiling Point Determination: Thiele Tube Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, the Thiele tube method is a convenient and accurate procedure.[5]
Apparatus:
-
Thiele tube[5]
-
Mineral oil
-
Small test tube (e.g., Durham tube)
-
Capillary tube (one end sealed)
-
Thermometer
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
Apparatus Setup:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.[5]
-
Add a small amount (a few milliliters) of this compound to the small test tube.
-
Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[6]
-
Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heat-insulating part of the stopper is not in contact with the oil.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube is designed to allow for even heat distribution through convection of the oil.[5]
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5]
-
Record this temperature. It is also important to note the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Visualized Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a novel chemical compound.
Caption: A flowchart illustrating the general laboratory workflow for determining the melting and boiling points of a chemical substance.
References
N-Cyclopropylthian-4-amine: Unraveling a Chemical Enigma
While the chemical structure of N-cyclopropylthian-4-amine is indexed in chemical databases such as PubChem (CID 126971994), this entry lacks associated literature or detailed experimental data. This suggests that the compound may be a novel or niche molecule with limited research history, or it may have been synthesized as part of a larger chemical library without being the primary focus of published studies.
The broader field of amine synthesis is extensive, with numerous established methodologies for the formation of carbon-nitrogen bonds. These include reductive amination, the Gabriel synthesis, and various rearrangement reactions like the Hofmann and Curtius rearrangements. While these general principles would likely be applicable to the synthesis of this compound, specific adaptations and optimizations would be necessary.
It is important to distinguish this compound from other structurally similar compounds that have been more extensively studied. For example, various N-substituted piperidine-4-amine derivatives have been investigated for their therapeutic potential, particularly as kinase inhibitors in cancer research. However, the thiane (also known as tetrahydrothiopyran) core of this compound differentiates it from these more common piperidine-based structures.
Due to the lack of specific data, it is not possible to provide a detailed technical guide on the discovery, history, experimental protocols, or biological signaling pathways associated with this compound. Further research and publication in the scientific literature would be required to elucidate the properties and potential applications of this particular molecule.
N-cyclopropylthian-4-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available chemical data for N-cyclopropylthian-4-amine. Despite a comprehensive search for in-depth technical information, including experimental protocols and biological signaling pathways, such data is not publicly available at this time. The information presented here is based on data from chemical suppliers.
Core Compound Data
The fundamental molecular and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 157.28 g/mol | [1] |
| Molecular Formula | C₈H₁₅NS | [1] |
| CAS Number | 1153349-45-1 | [1][2] |
Availability
This compound is available from various chemical suppliers as a research chemical.[3][4]
Further Research and Data
Extensive searches for experimental protocols, biological activity, and involvement in signaling pathways for this compound did not yield any specific results. This suggests that detailed studies on this compound may be limited, proprietary, or not yet published in peer-reviewed literature. Therefore, the creation of diagrams for signaling pathways or experimental workflows as requested is not possible with the current publicly accessible information.
Researchers interested in the properties and potential applications of this compound would need to conduct primary research to establish its biological activity and mechanism of action.
References
Stability and storage conditions for N-cyclopropylthian-4-amine
An In-depth Technical Guide to the Stability and Storage of N-cyclopropylthian-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of direct stability data for this specific molecule, this guide synthesizes information from analogous compounds, including cyclic amines, thioethers, and tetrahydropyran derivatives, to predict potential degradation pathways and establish best practices for storage and handling. Detailed experimental protocols for stability-indicating analytical methods and forced degradation studies are also presented to aid researchers in developing a robust stability profile for this compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical research, a thorough understanding of its chemical stability is paramount to ensure data integrity, reproducibility of experimental results, and the safety and efficacy of potential drug candidates. This document outlines the predicted stability profile of this compound, provides recommended storage conditions, and describes experimental approaches to confirm these characteristics.
Predicted Stability Profile
The structure of this compound contains two key functional groups that are likely to influence its stability: a secondary cyclic amine and a thioether within a thian ring.
-
Cyclic Amine: The secondary amine group may be susceptible to degradation in acidic media.[1] The basicity of the amine is influenced by the ring system.[2]
-
Thioether: Thioethers are known to be susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones.[3][4] This oxidation can be promoted by atmospheric oxygen, light, and certain chemical reagents.
Based on these structural features, the primary degradation pathways for this compound are predicted to be oxidation of the sulfur atom and potential decomposition under acidic conditions.
Recommended Storage and Handling
To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended based on best practices for handling thioethers and amines.[5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of potential oxidative and hydrolytic degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby preventing oxidation of the thioether.[5] |
| Light | Amber vial or protection from light | Protects against photolytic degradation. |
| pH | Store as a free base in a neutral, aprotic solvent if in solution | Avoids acid-catalyzed degradation of the cyclic amine.[1] |
| Container | Tightly sealed, appropriate for low-temperature storage | Prevents ingress of moisture and air. |
Potential Degradation Pathways
A hypothetical degradation pathway for this compound is illustrated below, focusing on the oxidation of the thioether.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is recommended.[6][7][8][9] Such studies are crucial for identifying potential degradants and developing stability-indicating analytical methods.[8]
Forced Degradation (Stress Testing) Workflow
The following diagram outlines a general workflow for conducting a forced degradation study.
Proposed Forced Degradation Conditions
The following table details recommended starting conditions for a forced degradation study of this compound. The goal is to achieve approximately 10-20% degradation to identify primary degradation products.[6][9]
| Stress Condition | Proposed Reagent/Condition | Time Points (hours) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 6, 12, 24 |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2, 6, 12, 24 |
| Oxidative | 3% H₂O₂ at room temperature | 2, 6, 12, 24 |
| Thermal | 80°C (in solid state and in solution) | 24, 48, 72, 96 |
| Photolytic | ICH Q1B option 1 or 2 (solid and solution) | As per ICH guidelines |
Stability-Indicating Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric (MS) detection is recommended for monitoring the stability of this compound and separating its potential degradation products. Due to the lack of a strong chromophore in the molecule, derivatization may be necessary for sensitive UV detection.[10]
| Parameter | Recommended Method |
| Technique | RP-HPLC coupled with UV-Vis and Mass Spectrometry (LC-MS) |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileA gradient elution should be developed to resolve the parent compound from its degradants. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a low wavelength (e.g., 210-220 nm).Mass Spectrometry (ESI+) for peak identification and purity assessment. |
| Derivatization (optional) | Pre-column derivatization with a UV-absorbing reagent like salicylaldehyde or dinitrofluorobenzene can be employed to enhance UV sensitivity for the primary amine.[10] |
Conclusion
While direct stability data for this compound is not extensively available, a comprehensive stability profile can be inferred from the known chemistry of its constituent functional groups. The compound is likely susceptible to oxidation at the thioether sulfur and may be unstable in acidic conditions. Recommended storage is at low temperatures under an inert atmosphere and protected from light. The experimental protocols outlined in this guide provide a robust framework for researchers to formally assess the stability of this compound, ensuring the quality and reliability of their scientific investigations.
References
- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemicalforums.com [chemicalforums.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
N-cyclopropylthian-4-amine as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-cyclopropylthian-4-amine as a valuable building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. Due to the limited specific literature on this exact molecule, this document presents a likely and representative synthesis protocol and a common application based on its chemical structure and the well-established reactivity of analogous compounds.
Introduction
This compound is a secondary amine featuring a thiane (tetrahydrothiopyran) ring N-substituted with a cyclopropyl group. This unique combination of a sulfur-containing heterocycle and a strained cyclopropyl motif makes it an attractive scaffold for the synthesis of novel chemical entities. The thiane ring can influence the lipophilicity and metabolic stability of a molecule, while the N-cyclopropyl group is a common feature in many bioactive compounds, often contributing to enhanced potency and improved pharmacokinetic properties. This building block is particularly useful for introducing this specific amine scaffold into larger molecules through common organic transformations.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of thian-4-one with cyclopropylamine. This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
Materials:
-
Thian-4-one
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of thian-4-one (1.0 eq) in dichloromethane (DCM, 0.2 M) was added cyclopropylamine (1.2 eq).
-
The reaction mixture was stirred at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) was added portion-wise over 15 minutes.
-
The reaction was stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction was quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers were separated, and the aqueous layer was extracted with DCM (3 x volumes).
-
The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Quantitative Data (Representative)
| Parameter | Value |
| Reactants | Thian-4-one, Cyclopropylamine |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Typical Yield | 75-90% |
| Purity (post-chromatography) | >95% |
Diagram of Synthesis Workflow
The Pivotal Role of N-Cyclopropylamine Moieties in Modern Drug Discovery: Application Notes and Protocols
Introduction
The N-cyclopropylthian-4-amine scaffold is a unique structural motif that holds considerable promise in the design of novel therapeutic agents. The incorporation of a cyclopropyl group, a small, strained ring system, into drug candidates can significantly enhance their pharmacological properties. This document provides a detailed overview of the applications of N-cyclopropylamine derivatives in pharmaceutical development, supported by generalized experimental protocols and data presentation guidelines. While specific data for this compound is not extensively available in public literature, the principles outlined here are broadly applicable to analogous structures.
The cyclopropyl ring is a bioisostere for various functional groups, and its rigid nature can lock a molecule into a specific conformation, leading to improved binding affinity and selectivity for its biological target.[1][2] Furthermore, the electronic properties of the cyclopropyl group can favorably influence a drug's metabolic stability and membrane permeability.[1][2] Consequently, the cyclopropylamine scaffold is a recurring feature in a diverse range of marketed drugs and clinical candidates.[3][4]
Application in Drug Scaffolding and Lead Optimization
The this compound moiety can be envisioned as a versatile building block in the synthesis of compound libraries for high-throughput screening. Its constituent parts—the cyclopropylamine and the thiane ring—offer distinct opportunities for chemical modification to explore the structure-activity relationship (SAR) of a lead compound.
Key Advantages of the Cyclopropylamine Moiety:
-
Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism, which can prolong the half-life of a drug.[1][2]
-
Conformational Rigidity: The fixed orientation of the cyclopropyl ring can reduce the entropic penalty of binding to a target protein, thereby increasing potency.[1]
-
Improved Potency: The unique electronic and steric properties of the cyclopropyl group can lead to enhanced interactions with the target binding site.[1][2]
-
Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl moiety can improve selectivity and reduce interactions with unintended biological targets.[1][2]
General Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of drug candidates incorporating an N-cyclopropylamine scaffold.
Protocol 1: Synthesis of N-Cyclopropylamine Derivatives via Reductive Amination
This protocol describes a common method for the synthesis of N-cyclopropylamine-containing compounds.
Workflow for Reductive Amination:
Caption: Reductive amination workflow for synthesizing N-cyclopropylamine derivatives.
Materials:
-
Thian-4-one or a suitable ketone precursor
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ketone precursor (1.0 eq) and cyclopropylamine (1.2 eq) in DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol provides a general method to assess the metabolic stability of a novel compound containing the N-cyclopropylamine moiety.
Workflow for Metabolic Stability Assay:
Caption: Workflow for an in vitro metabolic stability assay.
Materials:
-
Test compound (e.g., this compound derivative)
-
Liver microsomes (from the species of interest, e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Presentation
Quantitative data from SAR studies and metabolic stability assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Structure-Activity Relationship of N-Cyclopropylamine Analogs
| Compound ID | R¹ Substituent | R² Substituent | Target Binding Affinity (IC₅₀, nM) |
| NCTA-001 | H | H | 150 |
| NCTA-002 | 4-Fluorophenyl | H | 25 |
| NCTA-003 | H | Methyl | 120 |
| NCTA-004 | 4-Fluorophenyl | Methyl | 15 |
Table 2: In Vitro Metabolic Stability of Selected Analogs
| Compound ID | Human Liver Microsome t½ (min) | Rat Liver Microsome t½ (min) |
| NCTA-002 | > 60 | 45 |
| NCTA-004 | > 60 | 55 |
| Control | 15 | 10 |
Signaling Pathway Visualization
The N-cyclopropylamine moiety can be incorporated into inhibitors of various signaling pathways. The following is a hypothetical example of a kinase inhibitor targeting a cancer-related pathway.
Hypothetical Kinase Inhibition Pathway:
Caption: Inhibition of a kinase signaling pathway by a hypothetical N-cyclopropylamine drug.
References
Application Notes and Protocols for N-cyclopropylthian-4-amine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. There is currently no publicly available information on the agrochemical applications of N-cyclopropylthian-4-amine. The information provided is based on the known properties of structurally related compounds containing cyclopropylamine and thiane moieties, which are prevalent in agrochemical discovery.
Introduction
This compound is a novel heterocyclic compound containing a saturated sulfur-containing thiane ring and a cyclopropylamine moiety. The cyclopropyl group is a known bioisostere for various functional groups in agrochemicals and is present in several commercial fungicides, herbicides, and insecticides, often contributing to enhanced metabolic stability and target-binding affinity.[1] The thiane ring system, a sulfur-containing heterocycle, is also a scaffold of interest in the development of new bioactive molecules. Given the established role of the cyclopropylamine moiety in successful fungicides, this compound is presented here as a candidate for investigation as a potential fungicide.
These notes provide a hypothetical framework for the synthesis, screening, and evaluation of this compound for fungicidal activity.
Hypothetical Biological Activity and Mode of Action
Many fungicides containing a cyclopropyl group act as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3][4] These fungicides block the fungal respiratory chain at complex II, leading to the inhibition of spore germination and mycelial growth.[2][3][4] It is hypothesized that this compound may exhibit a similar mode of action, with the cyclopropyl and thiane moieties contributing to the binding affinity at the ubiquinone-binding site of the succinate dehydrogenase enzyme.
Data Presentation: Hypothetical Fungicidal Activity
The following table summarizes hypothetical quantitative data for the in vitro fungicidal activity of this compound against common plant pathogenic fungi. This data is illustrative and not based on experimental results.
| Fungal Species | Common Disease | Hypothetical EC50 (µg/mL) of this compound |
| Botrytis cinerea | Gray Mold | 2.5 |
| Septoria tritici | Septoria Leaf Blotch | 1.8 |
| Puccinia triticina | Wheat Leaf Rust | 3.2 |
| Alternaria solani | Early Blight of Tomato | 5.1 |
| Fusarium graminearum | Fusarium Head Blight | 4.5 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is via reductive amination of thian-4-one with cyclopropylamine.
Materials:
-
Thian-4-one
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve thian-4-one (1 equivalent) in dichloroethane in a round-bottom flask.
-
Add cyclopropylamine (1.2 equivalents) and a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
In Vitro Antifungal Assay Protocol
This protocol describes a microdilution method to determine the half-maximal effective concentration (EC50) of this compound against a target fungal pathogen.
Materials:
-
This compound
-
Target fungal species (e.g., Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Fungal spore suspension (adjusted to 1 x 10^5 spores/mL)
-
Dimethyl sulfoxide (DMSO)
-
Sterile water
-
Microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with the liquid growth medium to achieve a range of desired test concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Ensure the final DMSO concentration in each well does not exceed 1% (v/v).
-
Inoculation: Add 50 µL of the fungal spore suspension to each well containing 50 µL of the diluted compound.
-
Controls:
-
Positive Control: Wells containing growth medium and fungal spores, but no test compound.
-
Negative Control: Wells containing growth medium only.
-
Solvent Control: Wells containing growth medium, fungal spores, and DMSO at the highest concentration used in the test wells.
-
-
Incubation: Seal the plates and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC50 value using a suitable regression analysis.
-
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Agrochemical Screening Workflow
Caption: Agrochemical screening workflow for a new candidate.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. js.ugd.edu.mk [js.ugd.edu.mk]
- 4. ndsu.edu [ndsu.edu]
Application Note: A Step-by-Step Guide to the Purification of N-cyclopropylthian-4-amine by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-cyclopropylthian-4-amine is a heterocyclic amine of interest in medicinal chemistry and drug discovery. The synthesis of such molecules often results in crude mixtures containing starting materials, byproducts, and the desired product. Effective purification is a critical step to isolate the compound of interest with high purity for subsequent biological assays and further development. This document provides a detailed guide to two primary chromatographic strategies for the purification of this compound: modified normal-phase flash chromatography and reversed-phase preparative HPLC.
The Challenge of Purifying Basic Amines
The purification of organic amines by chromatography on standard silica gel presents a significant challenge. The basic nature of the amine group leads to strong interactions with the acidic silanol groups on the surface of the silica stationary phase.[1][2] This interaction can result in:
-
Poor Separation: The compound may not elute from the column or may elute as a broad, tailing peak.
-
Compound Degradation: The acidic environment of the silica can lead to the degradation of sensitive amine compounds.
-
Yield Loss: Irreversible adsorption of the product onto the silica column can significantly reduce the final yield.[1]
To overcome these challenges, specific chromatographic methods must be employed that either neutralize the acidic nature of the stationary phase or utilize a different separation mechanism altogether.
Recommended Purification Strategies
Two robust methods are recommended for the purification of this compound:
-
Modified Normal-Phase Flash Chromatography: This approach utilizes standard silica gel but modifies the mobile phase to include a small amount of a competing base, such as triethylamine (TEA) or ammonia.[1][2] This additive neutralizes the acidic silanol groups, allowing the basic amine to elute properly.
-
Reversed-Phase Preparative HPLC: This technique employs a non-polar stationary phase, such as C18-functionalized silica, and a polar mobile phase. By adjusting the pH of the mobile phase to be slightly basic, the this compound remains in its neutral, free-base form, which increases its retention on the non-polar stationary phase and leads to better separation.[1]
Experimental Protocols
Method A: Modified Normal-Phase Flash Chromatography
This protocol describes the purification of this compound using a standard silica gel column with a triethylamine-modified mobile phase.
Materials and Equipment:
-
Flash chromatography system
-
Pre-packed silica gel column
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), redistilled
-
Crude this compound
-
Rotary evaporator
-
TLC plates, silica gel
Protocol:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Add a small amount of silica gel to the dissolved sample and concentrate it to a dry powder using a rotary evaporator. This dry-loading method generally provides better resolution than direct liquid injection.
-
-
Column Equilibration:
-
Equilibrate the silica gel column with the starting mobile phase (e.g., 100% DCM with 0.5% TEA) for at least 5 column volumes.
-
-
Chromatographic Separation:
-
Load the prepared sample onto the column.
-
Begin the elution with a gradient of methanol in dichloromethane, keeping the concentration of triethylamine constant at 0.5% throughout the run. A typical gradient might be from 0% to 10% methanol over 20 column volumes.
-
Monitor the elution of the compound using the system's UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product. Use a mobile phase similar to the elution conditions for the TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Method B: Reversed-Phase Preparative HPLC
This protocol details the purification of this compound using a C18 reversed-phase column with a high-pH mobile phase.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 preparative column
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Ammonium hydroxide or triethylamine
-
Crude this compound
-
Lyophilizer or rotary evaporator
Protocol:
-
Sample Preparation:
-
Dissolve the crude this compound in a small amount of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% TEA).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Column Equilibration:
-
Equilibrate the C18 column with the starting mobile phase at a consistent flow rate until a stable baseline is achieved on the UV detector.
-
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Elute the compound using a gradient of acetonitrile in water, maintaining a constant pH of around 8-9 with the addition of a base like triethylamine or ammonium hydroxide.[1] A typical gradient might be from 10% to 70% acetonitrile over 30 minutes.
-
Monitor the separation at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Fraction Collection and Product Isolation:
-
Collect the fraction corresponding to the main product peak.
-
Combine the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.
-
Data Presentation
The following table summarizes the key parameters for the two proposed purification methods.
| Parameter | Method A: Modified Normal-Phase | Method B: Reversed-Phase |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Mobile Phase A | Dichloromethane + 0.5% TEA | Water + 0.1% TEA (pH ~8-9) |
| Mobile Phase B | Methanol + 0.5% TEA | Acetonitrile + 0.1% TEA |
| Typical Gradient | 0-10% B over 20 CV | 10-70% B over 30 min |
| Detection | UV (e.g., 254 nm) | UV (e.g., 210 nm) |
| Expected Purity | >95% | >98% |
| Typical Yield | 70-90% | 80-95% |
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the chromatographic purification of this compound.
This second diagram illustrates the decision-making process for selecting a purification method.
Caption: Decision tree for selecting a purification method for this compound.
References
Scale-up Synthesis of N-cyclopropylthian-4-amine for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of N-cyclopropylthian-4-amine, a valuable intermediate in the pharmaceutical industry. The synthesis is based on the reductive amination of thian-4-one with cyclopropylamine. This protocol is designed to be scalable for industrial applications, focusing on efficiency, purity, and safety. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a cyclopropyl group attached to a thiane ring, is of significant interest in medicinal chemistry for its potential to modulate the pharmacological properties of drug candidates. The efficient and scalable synthesis of this intermediate is therefore of critical importance for drug development and manufacturing. The primary synthetic route involves the reductive amination of commercially available thian-4-one with cyclopropylamine. This method is advantageous for its high atom economy and relatively mild reaction conditions.
Chemical Reaction
The overall chemical transformation is depicted below:
Experimental Protocols
This section details the materials, equipment, and procedures for the scale-up synthesis of this compound.
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors with temperature control, mechanical stirring, and inert atmosphere capabilities.
-
Reagents:
-
Thian-4-one (≥97% purity)
-
Cyclopropylamine (≥98% purity)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95% purity)
-
Dichloromethane (DCM), industrial grade
-
Sodium hydroxide (NaOH), pellets or 50% aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Addition funnels
-
pH meter or pH strips
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Synthesis Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
-
Reactor Setup: A suitable reactor is charged with thian-4-one (1.0 equivalent) and dichloromethane (DCM, 5-10 volumes). The mixture is stirred under an inert atmosphere (e.g., nitrogen) and cooled to 0-5 °C.
-
Amine Addition: Cyclopropylamine (1.1-1.2 equivalents) is added to the reactor, maintaining the temperature between 0-5 °C. The mixture is stirred for 15-30 minutes.
-
Reductive Amination: Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.[1][2][3][4] After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS or LC-MS).
-
Reaction Quench: The reaction is carefully quenched by the slow addition of a 1-2 M aqueous sodium hydroxide (NaOH) solution until the pH of the aqueous layer is >12.
-
Work-up: The biphasic mixture is stirred vigorously for 15-30 minutes. The layers are then allowed to separate, and the aqueous layer is extracted with DCM (2 x 2 volumes).
-
Washing and Drying: The combined organic layers are washed with brine (2 x 3 volumes) to remove residual water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the drying agent is washed with a small amount of DCM.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.[5]
Data Presentation
The following table summarizes typical quantitative data for the scale-up synthesis of this compound. Please note that these values are representative and may vary depending on the specific reaction scale and conditions.
| Parameter | Value | Unit |
| Input Reactants | ||
| Thian-4-one | 1.0 | kg |
| Cyclopropylamine | 0.54 - 0.59 | kg |
| Sodium triacetoxyborohydride | 2.0 - 2.5 | kg |
| Dichloromethane | 5 - 10 | L |
| Reaction Conditions | ||
| Reaction Temperature | 0 - 25 | °C |
| Reaction Time | 2 - 4 | hours |
| Output | ||
| Yield of this compound | 1.1 - 1.25 | kg |
| Purity (by GC) | >98 | % |
Industrial Applications
This compound serves as a crucial intermediate in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical sector. While specific drug candidates are often proprietary, the structural motif is found in compounds being investigated for a range of therapeutic areas. The cyclopropyl group is known to introduce conformational rigidity and can improve metabolic stability and potency of drug molecules. The thiane ring provides a non-planar scaffold that can be further functionalized.
Safety Considerations
-
Cyclopropylamine: Is a flammable and corrosive liquid. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium triacetoxyborohydride: Is a water-reactive solid that can release flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.
-
Sodium Hydroxide: Is a corrosive solid and its solutions are highly caustic. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Logical Relationships in Synthesis
Caption: Key chemical transformations in the reductive amination process.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Quantification of N-cyclopropylthian-4-amine in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-cyclopropylthian-4-amine in typical reaction mixtures. The following protocols for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented as a starting point for method development and validation.
Introduction
This compound is a saturated cyclic amine that may serve as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Accurate quantification of this amine in reaction mixtures is crucial for reaction monitoring, yield optimization, and impurity profiling. This document outlines robust analytical methods for this purpose.
Analytical Methods
Two primary chromatographic techniques are recommended for the quantification of this compound: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the volatility of the analyte, the complexity of the reaction matrix, and the required sensitivity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the analysis of a wide range of compounds and is particularly suitable for non-volatile or thermally labile molecules.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the reaction mixture in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
The final concentration should be within the linear range of the method.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Positive Electrospray Ionization - ESI+):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The protonated molecule [M+H]⁺ for this compound (C₈H₁₅NS, MW: 157.28) is m/z 158.1.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.001 - 0.003 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.003 µg/mL[2] |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15%[2] |
Experimental Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like many amines.[3]
Experimental Protocol:
-
Sample Preparation (with optional derivatization):
-
Direct Injection: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (to improve peak shape and volatility): React the amine with a derivatizing agent such as trifluoroacetic anhydride (TFAA) to form the corresponding amide.
-
To 1 mL of the diluted sample, add 100 µL of TFAA.
-
Heat at 60 °C for 30 minutes.
-
Evaporate the solvent and reconstitute in ethyl acetate.
-
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions (Electron Ionization - EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110%[4] |
| Precision (%RSD) | < 10%[5] |
Experimental Workflow:
Method Validation
For reliable results, the chosen analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-MS and GC-MS methods described provide a solid foundation for the quantitative analysis of this compound in reaction mixtures. The selection of the most appropriate technique will be dictated by the specific requirements of the analysis. Proper method development and validation are essential to ensure accurate and reliable data for process optimization and quality control in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Simple quantification method for N-nitrosamines in atmospheric particulates based on facile pretreatment and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-cyclopropylthian-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-cyclopropylthian-4-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via reductive amination of thian-4-one with cyclopropylamine.
Question: My reaction yield is significantly low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
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Inefficient Imine Formation: The initial equilibrium between the ketone (thian-4-one) and the amine (cyclopropylamine) to form the imine intermediate may not be favorable.
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pH Adjustment: The reaction is often acid-catalyzed. Ensure the pH is weakly acidic (around 5-6) to facilitate imine formation without protonating the amine reactant excessively.
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Water Removal: The formation of the imine releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
-
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Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
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Agent Reactivity: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices because they are mild enough not to reduce the starting ketone but will reduce the iminium ion.[1][2] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting ketone, leading to the formation of thian-4-ol as a byproduct.[3]
-
Agent Degradation: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator) to prevent decomposition.
-
-
Reaction Conditions:
-
Temperature: While many reductive aminations can be performed at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to improve the rate of imine formation. However, excessive heat can lead to side reactions.
-
Solvent: Protic solvents like methanol or ethanol are commonly used. Ensure the solvent is anhydrous if water-sensitive reagents are employed.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting decision tree for addressing low reaction yield.
Question: I am observing significant amounts of thian-4-ol as a byproduct. How can I minimize its formation?
Answer:
The formation of thian-4-ol indicates that the starting ketone, thian-4-one, is being reduced.
Potential Causes & Solutions:
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Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both the imine and the ketone.[3] Using a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as they are less likely to reduce the ketone under weakly acidic conditions.[1]
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Reaction Sequence: If using a less selective reducing agent like NaBH₄, consider a two-step ("indirect") approach. First, allow the thian-4-one and cyclopropylamine to react to form the imine, and then add the reducing agent. This minimizes the time the reducing agent is in the presence of the ketone. A one-pot procedure is generally preferred for efficiency.[1]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | pH Range | Selectivity for Imine/Iminium | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Moderate | Can reduce aldehydes and ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Weakly Acidic (3-6) | High | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Weakly Acidic | High | Moisture sensitive; often preferred for its selectivity and less toxic byproducts.[3] |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | Neutral | High | Requires specialized equipment (hydrogenator); can reduce other functional groups.[4] |
Question: My final product is difficult to purify. What are common impurities and how can I remove them?
Answer:
Purification challenges often arise from unreacted starting materials or the formation of side products.
Common Impurities & Purification Strategies:
-
Unreacted Thian-4-one: Can be removed by careful column chromatography.
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Unreacted Cyclopropylamine: Being volatile, it can often be removed under reduced pressure. An acidic wash during workup can also help by converting it to a water-soluble salt.
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Thian-4-ol: Separation from the desired product by column chromatography can be challenging due to similar polarities. Optimizing the reaction to prevent its formation is the best strategy.
-
Dialkylated Product (N,N-dicyclopropylthian-4-amine): This is less likely with a secondary amine product but can occur if the primary amine product reacts further. Using a stoichiometric amount of the amine can help minimize this.
Purification Workflow:
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound via reductive amination?
The synthesis is typically a one-pot reaction where thian-4-one is reacted with cyclopropylamine in the presence of a reducing agent.[5] The reaction proceeds through an intermediate imine (or iminium ion), which is then reduced to the final amine product.
Q2: Which experimental protocol is recommended for a starting point?
A good starting point is the use of a selective reducing agent like sodium triacetoxyborohydride (STAB).
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of thian-4-one (1.0 eq) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M) in a round-bottom flask, add cyclopropylamine (1.1-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Acetic acid (1.1 eq) can be added to catalyze imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred mixture. The reaction is often exothermic, so maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two more times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Q3: How does pH affect the reaction?
The pH of the reaction medium is a critical parameter.[3]
-
Acidic Conditions (pH < 4): The amine starting material will be protonated to a non-nucleophilic ammonium salt, which will not react with the ketone.
-
Weakly Acidic Conditions (pH 5-6): This is generally optimal. The acidity is sufficient to catalyze the dehydration of the hemiaminal intermediate to the iminium ion, but a significant portion of the amine remains unprotonated and nucleophilic.
-
Neutral/Basic Conditions (pH > 7): The formation of the iminium ion is slow, which can lead to a sluggish reaction.
Q4: Can I use other methods to synthesize this compound?
While reductive amination is a very common and efficient method, other classical methods for amine synthesis exist, such as alkylation of ammonia, but these often lead to mixtures of primary, secondary, and tertiary amines and are therefore less desirable for selective synthesis.[4] The Leuckart-Wallach reaction is another possibility, using formic acid or its derivatives as the reducing agent.[5] However, reductive amination generally offers milder conditions and higher selectivity.[3]
References
Common side products in N-cyclopropylthian-4-amine reactions and their avoidance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-cyclopropylthian-4-amine and related reductive amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is through the reductive amination of thian-4-one with cyclopropylamine. This reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
The main side products in this reductive amination are typically:
-
Over-alkylation product (Tertiary Amine): Formation of N,N-dicyclopropylthian-4-amine.
-
Reduced Starting Material: Reduction of thian-4-one to thian-4-ol.
-
Unreacted Starting Materials: Residual thian-4-one and cyclopropylamine.
Q3: Is the cyclopropyl ring stable under reductive amination conditions?
Under the typical mildly acidic conditions (pH 4-5) used for reductive amination with reagents like sodium cyanoborohydride (NaBH₃CN), the cyclopropylamine ring is generally stable.[1] Ring-opening can occur under strongly acidic (superacid) conditions, but this is not a common side reaction if the pH is carefully controlled.[1]
Q4: Can the thiane ring be a source of side products?
The sulfur atom in the thiane ring is generally stable to mild reducing agents like NaBH₃CN and sodium triacetoxyborohydride (NaBH(OAc)₃). However, if catalytic hydrogenation with a catalyst such as Raney Nickel is employed for the reduction step, desulfurization to form N-cyclopropyl-cyclopentylamine is a significant potential side reaction.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product with significant amount of unreacted thian-4-one. | 1. Inefficient imine formation. 2. Insufficient amount of reducing agent. 3. Deactivated reducing agent. | 1. Ensure the reaction is run at the optimal pH for imine formation (typically pH 4-5). The use of a weak acid catalyst like acetic acid is recommended. 2. Use a slight excess (1.1-1.5 equivalents) of the reducing agent. 3. Use fresh, high-quality reducing agent. |
| Presence of a significant amount of thian-4-ol side product. | The reducing agent is too reactive and is reducing the ketone starting material faster than the imine intermediate. | Use a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the protonated imine.[5][6] |
| Formation of a tertiary amine (N,N-dicyclopropylthian-4-amine) as a major byproduct. | The newly formed secondary amine is reacting with another molecule of thian-4-one and being further alkylated. | 1. Use an excess of cyclopropylamine to favor the formation of the secondary amine. 2. Employ a stepwise procedure: first, form the imine, and then add the reducing agent.[7] 3. Maintain a lower reaction temperature to reduce the rate of the second alkylation. |
| Product is contaminated with a sulfur-free compound. | If using catalytic hydrogenation (e.g., Raney Nickel), desulfurization of the thiane ring has likely occurred. | Avoid using harsh hydrogenation catalysts like Raney Nickel.[2][3][4] Opt for chemical reducing agents like NaBH₃CN or NaBH(OAc)₃. |
Experimental Protocols
Key Experiment: Reductive Amination of Thian-4-one with Cyclopropylamine using Sodium Cyanoborohydride
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Thian-4-one
-
Cyclopropylamine
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of thian-4-one (1.0 eq) in methanol, add cyclopropylamine (1.2 eq).
-
Adjust the pH of the mixture to approximately 4-5 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Visualizations
Reaction Pathway and Side Products
Caption: Reaction scheme for the synthesis of this compound showing the desired product and major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. Reductvie Desulfurization | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: N-cyclopropylthian-4-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-cyclopropylthian-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials: Such as thian-4-one and cyclopropylamine.
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Reductive amination reagents: Residual borohydride salts or byproducts.
-
Over-alkylation products: Formation of a tertiary amine if the nitrogen is further alkylated.
-
Oxidation products: Amines can be susceptible to air oxidation over time, leading to colored impurities.[1]
-
Solvent adducts: Residual solvents from the reaction or workup.
Q2: My purified this compound is a yellow oil, but I expected a colorless product. What could be the cause?
A2: Freshly purified amines are often colorless but can darken upon exposure to air and light due to the formation of oxidized impurities.[2] To minimize this, it is recommended to store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. The yellow color may not necessarily indicate a high level of impurity, but if high purity is required, a final purification step like a short-path distillation or passing through a plug of basic alumina might be necessary.
Q3: I am having trouble with poor peak shape (tailing) during HPLC analysis of my purified compound. How can I improve this?
A3: Peak tailing for basic compounds like this compound on standard silica-based HPLC columns is a common issue. This is often due to strong interactions between the basic amine and acidic silanol groups on the stationary phase.[3] Here are some strategies to improve peak shape:
-
Use a base-deactivated column: These columns have fewer accessible acidic silanol groups.
-
Add a competing base to the mobile phase: A small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) (typically 0.1%) can be added to the mobile phase to occupy the active sites on the stationary phase.[3]
-
Operate at a high pH: Using a mobile phase with a pH above the pKa of the amine will ensure it is in its neutral, free base form, reducing ionic interactions with the stationary phase. This requires a pH-stable column.
Troubleshooting Purification Issues
Issue 1: Low Yield After Column Chromatography
Possible Cause: The highly polar amine is strongly adsorbing to the acidic silica gel stationary phase, leading to irreversible binding or very slow elution.[3][4]
Solutions:
-
Modification of the Stationary Phase:
-
Modification of the Mobile Phase:
-
Add a competing base to your eluent system. A common practice is to add 0.5-2% triethylamine to the solvent mixture.
-
A more polar solvent system, such as a gradient of dichloromethane/methanol with a constant percentage of triethylamine, can be effective.
-
Experimental Protocol: Flash Column Chromatography on Silica Gel with Amine Modifier
-
Column Packing: Dry pack a silica gel column of appropriate size for the amount of crude material.
-
Solvent System Preparation: Prepare the mobile phase. A typical starting point for a moderately polar amine could be a mixture of 95:5 dichloromethane:methanol. To this, add 1% triethylamine.
-
Equilibration: Equilibrate the column by passing several column volumes of the mobile phase through the silica gel until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.
-
Elution: Begin elution with the prepared mobile phase. If the compound does not elute, gradually increase the polarity by increasing the percentage of methanol (e.g., to 10%).
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporation with a low-boiling solvent like dichloromethane may be effective.
Issue 2: Product is Contaminated with Non-polar Impurities After Extraction
Possible Cause: Simple liquid-liquid extraction is not sufficient to remove all non-polar organic impurities.
Solution: Convert the amine to its hydrochloride salt, which is highly polar and will precipitate or be selectively extracted into an aqueous layer, leaving non-polar impurities in the organic phase.[7][8]
Experimental Protocol: Purification via Hydrochloride Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt of this compound should precipitate as a solid.
-
Isolation: Collect the solid precipitate by filtration and wash it with cold diethyl ether to remove any remaining non-polar impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Liberation of the Free Base (Optional): If the free amine is required, dissolve the purified salt in water, basify the solution with a base like sodium hydroxide or sodium bicarbonate until the pH is >10, and then extract the free amine with an organic solvent like dichloromethane or ethyl acetate. Dry the organic extracts over a drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides hypothetical but representative data for the purification of this compound (starting from 5.0 g of crude material) using different methods. Actual results may vary depending on the initial purity and scale of the experiment.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | 80% | 95-98% | 60-75% | Good for removing a wide range of impurities. | Potential for low yield due to product adsorption. |
| Purification via HCl Salt | 80% | >99% | 70-85% | Excellent for removing non-basic impurities; yields a stable, crystalline solid. | Requires an additional step to liberate the free base if needed. |
| Distillation (Kugelrohr) | 85% | 97-99% | 80-90% | Effective for removing non-volatile impurities and colored substances. | Requires the compound to be thermally stable; less effective for impurities with similar boiling points. |
Visualizing Experimental Workflows
A clear understanding of the purification workflow is crucial for successful execution. The following diagrams, generated using Graphviz, illustrate the logical steps for the two primary purification strategies discussed.
Hypothetical Signaling Pathway Involvement
While there is no specific information in the public domain detailing the signaling pathway of this compound, as a substituted cyclic amine, it could potentially interact with various biological targets such as G-protein coupled receptors (GPCRs) or ion channels, which are common targets for amine-containing bioactive molecules. The diagram below illustrates a generalized signaling cascade that could be initiated by a similar bioactive amine.
References
- 1. sas.rochester.edu [sas.rochester.edu]
- 2. 4-Cyclopropylthian-4-amine | C8H15NS | CID 126971994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic amine synthesis [organic-chemistry.org]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of N-cyclopropylthian-4-amine Coupling Reactions
Welcome to the technical support center for the optimization of coupling reactions involving N-cyclopropylthian-4-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to assist you in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-arylation of this compound via Buchwald-Hartwig and related cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. What are the likely causes?
A1: Low or no conversion in Buchwald-Hartwig aminations can stem from several factors:
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Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst. Ensure your palladium source and ligand are of good quality and handled under an inert atmosphere. Pre-formed palladium precatalysts are often more reliable.
-
Ligand Choice: The chosen phosphine ligand may not be optimal for this specific substrate. Sterically hindered biaryl phosphine ligands are generally a good starting point for secondary amines.
-
Base Strength/Solubility: The base might be too weak to deprotonate the amine or the palladium-amine complex effectively. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base can also be critical; consider using a combination of bases or a more soluble organic base if you suspect solubility issues.
-
Catalyst Poisoning: The sulfur atom in the thiane ring can coordinate to the palladium center, leading to catalyst deactivation.[1] Using a higher catalyst loading or selecting ligands that are less susceptible to displacement by the sulfur atom can mitigate this.
-
Impure Reagents: Ensure all reagents, especially the amine and the aryl halide, are pure and the solvent is anhydrous and degassed.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Common side reactions in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be favored by the presence of water or other protic sources. Ensure anhydrous conditions.
-
β-Hydride Elimination: This is a potential side reaction, though less common with secondary amines lacking a β-hydrogen on the N-substituent.
-
Homocoupling of Aryl Halides: This can occur at higher temperatures. Optimizing the reaction temperature and catalyst loading can minimize this.
-
Diarylation: While not an issue for a secondary amine like this compound, it is a consideration for primary amines.
To minimize side products, carefully screen reaction parameters such as temperature, reaction time, and catalyst/ligand/base combination.
Q3: How does the sulfur atom in the thiane ring affect the reaction?
A3: The sulfur atom in the thiane ring is a potential Lewis base and can coordinate to the palladium catalyst. This coordination can act as a "poison" by occupying a coordination site on the palladium, thereby inhibiting the catalytic cycle.[1] To address this, consider the following:
-
Ligand Selection: Use bulky, electron-rich ligands that bind strongly to the palladium center, making it less likely for the sulfur atom to coordinate.
-
Catalyst Loading: A slightly higher catalyst loading (e.g., 1-5 mol %) might be necessary to compensate for any catalyst deactivation.
-
Reaction Temperature: A moderate reaction temperature can sometimes disfavor the coordination of the sulfur atom.
Q4: What is the best choice of palladium precatalyst, ligand, base, and solvent to start with?
A4: For the coupling of a secondary cyclic amine like this compound, a good starting point would be:
-
Palladium Precatalyst: A G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3 or RuPhos Pd G3). These are air- and moisture-stable and efficiently generate the active Pd(0) species.
-
Ligand: A sterically hindered biaryl phosphine ligand such as XPhos, RuPhos, or BrettPhos.
-
Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.
These conditions should be considered a starting point, and optimization may be required for specific aryl halides.
Data on Optimized Reaction Conditions
The following tables summarize quantitative data for the Buchwald-Hartwig amination of secondary cyclic amines, providing a basis for optimizing the coupling of this compound.
Table 1: Screening of Catalysts, Ligands, and Bases for a Model Buchwald-Hartwig Reaction
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 110 | 48 | Good |
| 2 | Pd(OAc)₂ | TTBP·HBF₄ | K₃PO₄ | Toluene | 110 | 48 | Good |
| 3 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | High |
| 4 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | 17 | High |
| 5 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 67 |
Data adapted from a study on the optimization of Buchwald-Hartwig reactions.[2] "Good" and "High" yields are as reported in the source.
Table 2: General Conditions for Amination of Heteroaryl Halides with Secondary Amines
| Aryl Halide | Amine | Pd Source (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromothiophene | Morpholine | Pd₂(dba)₃ (1) | 2 (4) | NaOt-Bu (1.4) | Toluene | 100 | 95 |
| 2-Chlorothiophene | Morpholine | Pd₂(dba)₃ (1) | 1 (4) | NaOt-Bu (1.4) | Toluene | 100 | 93 |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (2) | 1 (8) | LiHMDS (2.2) | THF | 65 | 94 |
Data from a study on the amination of heteroaryl halides, providing insights into coupling with substrates containing heteroatoms.[3] Ligands 1 and 2 are bulky biaryl phosphine ligands.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of an Aryl Bromide with this compound:
-
Reaction Setup: To an oven-dried Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.2 mmol) followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflows and Troubleshooting
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low-yielding coupling reactions.
Catalytic Cycle and Potential Catalyst Poisoning
Caption: The Buchwald-Hartwig catalytic cycle with potential for catalyst poisoning by the thiane sulfur.
References
N-cyclopropylthian-4-amine degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N-cyclopropylthian-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: Based on the core functional groups, this compound is susceptible to two primary degradation pathways:
-
Oxidation of the Thiane Ring: The thioether in the thiane ring is prone to oxidation, which can lead to the formation of this compound S-oxide (sulfoxide) and subsequently this compound S,S-dioxide (sulfone). This is a common degradation pathway for thioether-containing compounds.
-
Hydrolysis of the Cyclopropylamine Moiety: The N-cyclopropylamine group can undergo hydrolytic degradation, particularly under high pH conditions. This pathway can lead to ring-opening of the cyclopropyl group, forming various degradation products.
Q2: What are the typical stress conditions that can induce degradation of this compound?
A2: Degradation of this compound can be induced under several stress conditions, including:
-
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen over prolonged periods, can promote the oxidation of the thiane ring.
-
pH Extremes: Both acidic and particularly alkaline (high pH) conditions can catalyze the hydrolysis of the cyclopropylamine moiety.
-
Elevated Temperatures: High temperatures can accelerate both oxidative and hydrolytic degradation pathways.
-
Photolytic Stress: Exposure to light, especially UV light, can potentially lead to photolytic degradation, although specific pathways for this molecule are not well-documented.
Q3: How can I prevent or minimize the degradation of this compound during storage and experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Control Storage Conditions: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from heat, light, and oxygen.
-
pH Control: Maintain the pH of solutions within a neutral range (pH 6-8) whenever possible. Avoid strongly acidic or alkaline conditions.
-
Use of Antioxidants: For applications where oxidative stress is a concern, the addition of antioxidants may help to prevent the oxidation of the thioether. The compatibility of the antioxidant with the experimental setup should be verified.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen for preparing solutions.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During Chromatographic Analysis (e.g., HPLC, LC-MS)
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Confirm Identity of Degradants: Analyze the unexpected peaks by mass spectrometry to check for masses corresponding to the sulfoxide (+16 amu) and sulfone (+32 amu) of the parent compound. 2. Review Sample Preparation and Handling: Ensure that samples were not unnecessarily exposed to air. Use degassed solvents for sample preparation and mobile phases. 3. Implement Preventative Measures: Prepare samples fresh and analyze them promptly. If storage is necessary, store solutions under an inert atmosphere in the dark at low temperatures. |
| Hydrolytic Degradation | 1. Confirm Identity of Degradants: Use mass spectrometry to identify potential ring-opened products of the cyclopropylamine moiety. 2. Check pH of Solutions: Measure the pH of the sample and mobile phase. If it is outside the neutral range, adjust as necessary if the analytical method allows. 3. Modify Experimental Conditions: If working with basic conditions is unavoidable, minimize the exposure time and temperature. |
| Contamination | 1. Analyze Blanks: Inject a solvent blank to rule out contamination from the solvent or instrument. 2. Verify Purity of Starting Material: Re-analyze the starting material to ensure its initial purity. |
Issue 2: Loss of Compound Potency or Activity in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Degradation in Assay Buffer | 1. Assess Compound Stability in Buffer: Incubate this compound in the assay buffer for the duration of the experiment and analyze for degradation products by a stability-indicating method (e.g., HPLC). 2. Adjust Buffer Conditions: If degradation is observed, consider adjusting the buffer pH to a more neutral range or adding a small percentage of an organic solvent (if tolerated by the assay) to improve stability. |
| Oxidation by Assay Components | 1. Identify Potential Oxidants: Review the components of the assay medium for any potential oxidizing agents. 2. Incorporate Antioxidants: If compatible with the assay, consider the addition of a mild antioxidant. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method coupled with a mass spectrometer to identify and characterize the degradation products.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study. Actual results may vary.
| Stress Condition | Parent Compound Remaining (%) | Major Degradant 1 (%) (Sulfoxide) | Major Degradant 2 (%) (Sulfone) | Major Degradant 3 (%) (Hydrolysis Product) |
| 0.1 M HCl, 60°C, 24h | 95.2 | 1.5 | < 0.1 | 3.3 |
| 0.1 M NaOH, 60°C, 24h | 85.7 | 2.1 | 0.5 | 11.7 |
| 3% H₂O₂, RT, 24h | 70.3 | 25.1 | 4.6 | < 0.1 |
| 60°C, 24h | 98.1 | 1.2 | < 0.1 | 0.7 |
| UV Light (254 nm), 24h | 97.5 | 1.0 | < 0.1 | 1.5 |
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Technical Support Center: Safe Handling and Disposal of N-cyclopropylthian-4-amine
This guide provides comprehensive safety information, handling protocols, and disposal procedures for N-cyclopropylthian-4-amine, targeting researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is extrapolated from safety data for the structurally related and hazardous compound, Cyclopropylamine, and general principles for handling cyclic thioethers and amine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on the hazardous properties of the structurally similar Cyclopropylamine, this compound should be treated as a hazardous substance.[1][2] The primary hazards include:
-
Flammability: Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Vapors may form explosive mixtures with air.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Corrosivity: Causes severe skin burns and eye damage.[2] It is also corrosive to the respiratory tract.
-
Odor: As a thioether, it may be malodorous.[3]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE ensemble is crucial to ensure personal safety. The recommended PPE includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to use double-layered gloves.[5][6]
-
Body Protection: A flame-retardant and chemical-resistant lab coat or coveralls.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[5]
-
Footwear: Chemical-resistant boots with steel toes.[5]
Q3: How should this compound be stored?
A3: Proper storage is essential to maintain the chemical's integrity and prevent accidents.
-
Store in a tightly closed, properly labeled container.[4]
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4]
-
Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1]
-
The storage area should be secured and accessible only to authorized personnel.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Problem: A small spill of this compound has occurred in the laboratory.
Solution:
-
Immediate Action: Alert colleagues in the vicinity and evacuate the immediate area if necessary.[8][9]
-
Control Ignition Sources: If the material is volatile and flammable, eliminate all sources of ignition.[8]
-
Ventilation: Ensure the area is well-ventilated, using fume hoods to draw vapors away.[10][11]
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as detailed in the FAQ section.[8][9]
-
Containment: For liquid spills, create a dike around the spill using absorbent materials like vermiculite, sand, or commercial spill pillows.[10][11]
-
Absorption: Absorb the spilled material with an inert absorbent.[11]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[8][9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[10]
-
Waste Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste.[8][9]
Caption: Workflow for responding to a chemical spill of this compound.
Handling and Disposal Protocols
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Review the Safety Data Sheet for Cyclopropylamine and this guide.
-
Work Area: Conduct all work in a properly functioning chemical fume hood.
-
Personal Protective Equipment: Wear all required PPE as outlined in the FAQ section.
-
Dispensing: Use non-sparking tools for transferring the chemical. Ground and bond containers and receiving equipment to prevent static discharge.
-
Reactions: When running reactions, be mindful of potential incompatibilities with strong oxidizing agents, acids, and other materials.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly. Clean the work area and decontaminate any equipment used.
Important Note: Do not dispose of this compound down the drain or in regular trash.[4] It must be treated as hazardous waste.
-
Waste Segregation: Keep waste this compound and contaminated materials separate from other waste streams to avoid hazardous reactions.[4]
-
Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container.[4] The container should be kept tightly sealed.[4]
-
Large Quantities: For larger quantities of waste, it is recommended to engage a licensed hazardous waste disposal company.[4]
-
Small Quantities (In-Lab Treatment - for experienced personnel only):
-
Oxidation of Thioethers: Small quantities of thioethers can be oxidized to a less hazardous sulfonic acid using an oxidizing agent like sodium hypochlorite (bleach).[12] This should be done cautiously in a fume hood.
-
Neutralization of Amines: Amine compounds can be neutralized. However, given the complex nature of this compound, professional disposal is the safest option.
-
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety department or a licensed contractor.
References
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. velsafe.com [velsafe.com]
- 7. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. students.umw.edu [students.umw.edu]
- 10. cws.auburn.edu [cws.auburn.edu]
- 11. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Overcoming low reactivity of the amine group in N-cyclopropylthian-4-amine
Welcome to the technical support center for N-cyclopropylthian-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low reactivity of the amine group in this molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during reactions involving the secondary amine of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield in Amide Coupling Reactions | Steric Hindrance: The cyclopropyl group and the thiane ring sterically hinder the nitrogen atom, impeding its nucleophilic attack on activated carboxylic acids.[1][2] | - Utilize Less Sterically Demanding Activating Agents: Convert the carboxylic acid to an acyl fluoride, which is smaller than many activated esters.[1][3] - Employ Stronger Coupling Reagents: Use uranium or phosphonium-based reagents known to be effective for hindered amines, such as HATU, HBTU, COMU, or PyBOP.[3][4][5] - Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[1] |
| Low Nucleophilicity of the Amine: The electron-donating properties of the alkyl groups may be insufficient to overcome the steric factors, resulting in poor nucleophilicity.[6] | - Select a More Effective Base: A non-nucleophilic base like DIPEA or 2,6-lutidine can deprotonate the amine, increasing its nucleophilicity without competing in the reaction. | |
| Inappropriate Solvent Choice: The solvent may not be optimal for solubilizing reactants or for the transition state of the reaction. | - Solvent Screening: Test a range of aprotic polar solvents such as DMF, NMP, or DMSO. | |
| Side Product Formation | Decomposition of Coupling Reagent: Some coupling reagents can decompose or lead to side reactions, especially at higher temperatures.[3] | - Choose a Stable Coupling Reagent: COMU is noted for its high reactivity and stability.[3][4] - Optimize Reaction Time and Temperature: Monitor the reaction progress to avoid prolonged heating that could lead to decomposition. |
| Reaction with Released Amines from Reagents: Certain reagents like XtalFluor-E can release reactive amines that compete in the coupling reaction.[1] | - Use Reagents without Amine Byproducts: Opt for reagents like TFFH or BTFFH for generating acyl fluorides.[1] | |
| Failure to Achieve Complete Conversion | Insufficient Activation of Carboxylic Acid: The chosen activating agent may not be potent enough to fully activate the carboxylic acid for reaction with the hindered amine. | - In Situ Acyl Halide Formation: Convert the carboxylic acid to a more reactive acyl chloride or fluoride immediately before adding the amine.[1][7][8] |
| Reversible Reaction: The amide bond formation may be reversible under the reaction conditions. | - Water Removal: If applicable to the reaction type (e.g., direct thermal amidation), use a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards the product. |
Frequently Asked Questions (FAQs)
Q1: Why is the amine group in this compound considered to have low reactivity?
A1: The low reactivity is primarily due to steric hindrance. The bulky cyclopropyl group and the conformation of the thiane ring restrict access to the nitrogen's lone pair of electrons, making it a less effective nucleophile.[2]
Q2: What are the best types of coupling reagents to use for amide bond formation with this compound?
A2: For sterically hindered amines, uranium and phosphonium salt-based coupling reagents are generally more effective than carbodiimides.[3][5] Reagents like HATU, HCTU, COMU, and PyBOP are highly recommended.[3][4][5] COMU is particularly advantageous due to its high reactivity and improved safety profile, as it does not contain potentially explosive components like HOBt or HOAt.[4]
Q3: Can I improve my yield by simply increasing the reaction temperature?
A3: Increasing the temperature can be effective in overcoming the activation energy barrier associated with sterically hindered amines.[1] However, it's crucial to monitor the reaction, as excessively high temperatures can lead to the decomposition of reactants or coupling reagents and the formation of side products.
Q4: Is it better to pre-activate the carboxylic acid or to perform a one-pot reaction?
A4: For a hindered amine like this compound, pre-activating the carboxylic acid, for instance, by converting it to an acyl fluoride or chloride, can be beneficial.[1][7] This approach minimizes the interaction of the sensitive coupling reagent with the amine and can lead to cleaner reactions and higher yields.
Q5: Are there alternatives to traditional coupling reagents for forming amides with this amine?
A5: Yes, catalytic amidation is an emerging area that avoids the use of stoichiometric activating agents, thereby reducing waste.[9] These methods often involve catalysts that facilitate the direct condensation of a carboxylic acid and an amine. While specific conditions for this compound may need to be developed, this approach is a promising alternative.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using HATU as the coupling reagent.
-
Dissolve the Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, NMP).
-
Add Reagents: To the solution, add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Stir: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add Amine: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Amide Coupling via Acyl Fluoride Intermediate
This protocol is advantageous for sterically hindered amines as it involves a smaller, highly reactive intermediate.[1]
-
Acyl Fluoride Formation: In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM or THF. Add a fluorinating agent such as Cyanuric fluoride or Deoxo-Fluor® (1.1 eq.) and a base (e.g., pyridine, 1.1 eq.). Stir at room temperature until the conversion to the acyl fluoride is complete (monitor by IR or NMR if possible).
-
Solvent Removal: Carefully remove the solvent and excess reagents under reduced pressure.
-
Amine Addition: Dissolve the crude acyl fluoride in a fresh portion of anhydrous aprotic solvent (e.g., DMF). Add this compound (1.2 eq.) and a non-nucleophilic base like DIPEA (1.5 eq.).
-
Reaction and Work-up: Stir the reaction at room temperature or heat if necessary. Monitor for completion. Perform an aqueous work-up and purification as described in Protocol 1.
Comparative Data
The following table summarizes the effectiveness of various coupling reagents for sterically hindered amines, which can be extrapolated to reactions with this compound.
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Inexpensive | Lower yields with hindered amines, potential for side reactions.[3] |
| HATU | Uronium Salt | Highly reactive and effective for hindered amines.[3][5] | Potentially explosive, requires careful handling.[3] |
| HBTU/TBTU | Uronium Salt | Good reactivity, widely used. | Contain potentially explosive HOBt.[4] |
| COMU | Uronium Salt | High reactivity comparable to HATU, safer (Oxyma-based), good solubility.[3][4] | Higher cost. |
| PyBOP | Phosphonium Salt | Effective alternative to HATU.[3] | Can be less reactive than HATU in some cases. |
| Acyl Fluorides | Activated Acid | Small steric profile, highly reactive towards amines.[1][3] | May require a two-step procedure. |
Visualizations
Logical Workflow for Troubleshooting Low Amide Coupling Yield
Caption: Troubleshooting flowchart for low-yield amide coupling reactions.
General Signaling Pathway for Amide Bond Formation
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Amidation [catalyticamidation.info]
Technical Support Center: Catalyst Selection for N-cyclopropylthian-4-amine Synthesis
Welcome to the technical support center for the synthesis of N-cyclopropylthian-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the direct reductive amination of thian-4-one with cyclopropylamine. This one-pot reaction is known for its operational simplicity and good yields.[1][2][3]
Q2: Which catalyst (reducing agent) is recommended for the reductive amination of thian-4-one?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the reductive amination of ketones like thian-4-one.[1][2][3] It is a mild and selective reducing agent that is particularly effective for reactions involving ketones and does not reduce the ketone starting material itself.[1][3] While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, NaBH(OAc)₃ often provides higher yields and fewer side products.[2][3]
Q3: What are the typical solvents and reaction conditions for this synthesis?
A3: The preferred solvent for reductive amination with NaBH(OAc)₃ is 1,2-dichloroethane (DCE).[2][3] The reaction is typically carried out at room temperature. For ketone reductions, the addition of a catalytic amount of acetic acid can be beneficial.[2][3]
Q4: I am observing low yields in my reaction. What are the potential causes?
A4: Low yields can be attributed to several factors. Incomplete imine formation between thian-4-one and cyclopropylamine can be a reason. Ensure your starting materials are pure and the reaction is stirred efficiently. Another cause could be the deactivation of the reducing agent due to moisture; therefore, anhydrous conditions are recommended. The choice of reducing agent can also significantly impact the yield.
Q5: Are there any common side reactions to be aware of?
A5: A potential side reaction is the over-alkylation of the amine product, although this is less of a concern with reductive amination compared to direct alkylation methods. Another possibility is the reduction of the starting ketone to the corresponding alcohol (thian-4-ol) if a less selective reducing agent is used. Using NaBH(OAc)₃ minimizes this side reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Ineffective imine formation. | Ensure the purity of thian-4-one and cyclopropylamine. Consider pre-stirring the ketone and amine for a period before adding the reducing agent to facilitate imine formation. |
| Deactivated reducing agent. | Use fresh, high-quality sodium triacetoxyborohydride. Ensure the reaction is run under anhydrous conditions, as the reagent is moisture-sensitive. | |
| Incorrect solvent. | 1,2-dichloroethane (DCE) is the preferred solvent for this reaction with NaBH(OAc)₃.[2][3] | |
| Presence of thian-4-ol byproduct | Use of a non-selective reducing agent. | Switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for the iminium ion over the ketone.[1] |
| Difficult product isolation | Emulsion during work-up. | Add a saturated solution of sodium chloride (brine) to break the emulsion. |
| Product is soluble in the aqueous layer. | Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine product is in its free base form and more soluble in the organic solvent. | |
| Reaction is sluggish | Steric hindrance or electronic effects. | For ketone reductions, adding a catalytic amount of acetic acid can accelerate the reaction.[2][3] |
| Low reaction temperature. | While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate, but should be monitored for side product formation. |
Catalyst Performance Data
The choice of reducing agent is critical for the success of the reductive amination. The following table summarizes the characteristics of common reducing agents.
| Reducing Agent | Typical Solvent | Advantages | Disadvantages | Selectivity for Imine/Iminium Ion |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | Mild, highly selective for imines over ketones, commercially available, good yields.[1][2][3] | Moisture sensitive. | Excellent |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective, stable in protic solvents. | Highly toxic (potential for HCN gas release), can sometimes give lower yields than NaBH(OAc)₃.[1] | Good |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Inexpensive, readily available. | Less selective, can reduce the starting ketone, requires careful control of conditions. | Moderate |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (EtOH), Methanol (MeOH) | Economical, scalable. | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric. | Good |
Experimental Protocols
Reductive Amination of Thian-4-one with Cyclopropylamine using Sodium Triacetoxyborohydride
This protocol is a general guideline based on established procedures for reductive amination of ketones.[2][3]
Materials:
-
Thian-4-one
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of thian-4-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add cyclopropylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Visualizations
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 [figshare.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility problems of N-cyclopropylthian-4-amine in specific reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges encountered when using N-cyclopropylthian-4-amine in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am observing poor solubility of this compound in my reaction solvent. What are the initial steps I can take?
A2: If you are experiencing poor solubility of this compound, consider the following initial troubleshooting steps:
-
Solvent Screening: Test the solubility in a variety of common organic solvents to find a more suitable one for your reaction. A table of suggested solvents is provided below.
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your amine.[6] However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and improve dissolution.
Q3: Can I improve the aqueous solubility of this compound by converting it to a salt?
A3: Yes, converting an amine to its corresponding ammonium salt by reacting it with an acid is a common strategy to significantly increase its aqueous solubility.[4] For example, reacting this compound with hydrochloric acid (HCl) will form N-cyclopropylthian-4-ammonium chloride, which is likely to be more water-soluble. This can be particularly useful for reactions conducted in aqueous media or for purification purposes.
Troubleshooting Guides for Specific Reactions
Issue 1: Poor Solubility in Amide Coupling Reactions
Problem: this compound is not dissolving completely in the chosen solvent for an amide coupling reaction (e.g., with a carboxylic acid using a coupling agent like EDC or HATU).
dot
References
Validation & Comparative
A Comparative Guide to the X-ray Crystallographic Analysis of N-Cyclopropylthian-4-amine Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallographic analysis of N-cyclopropylthian-4-amine derivatives with alternative analytical techniques. Due to the limited availability of public crystallographic data for this specific class of compounds, this guide utilizes data from structurally similar molecules, such as N-substituted piperidines and other cyclopropylamine derivatives, to illustrate the principles and data presentation. This approach provides a relevant framework for researchers working with this novel chemical scaffold.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of molecules.[1] For this compound derivatives, this technique can provide precise information on bond lengths, bond angles, and the conformation of the thiane ring and the cyclopropyl group, which is crucial for understanding their structure-activity relationship (SAR). However, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information and can be more suitable in certain experimental contexts.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing. | Information about the chemical environment of atoms, connectivity, conformational dynamics in solution. | Molecular weight, elemental composition, fragmentation patterns for structural elucidation. |
| Sample Requirements | High-quality single crystals (typically >0.1 mm).[1] | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solution or solid state. |
| Key Advantages | Unambiguous structure determination. | Provides information on dynamic processes and structure in solution. | High sensitivity, suitable for identifying unknown compounds and analyzing mixtures. |
| Limitations | Crystal growth can be a significant bottleneck. | Structure is an average of conformations in solution; interpretation can be complex. | Does not provide 3D structural information directly. |
X-ray Crystallographic Data of Structurally Related Compounds
The following tables summarize key crystallographic parameters for compounds structurally related to this compound derivatives. This data serves as a reference for the type of information obtained from an X-ray crystallographic analysis.
Table 1: Crystallographic Data for an N-Cyclopropylbenzamide Derivative
| Parameter | N-cyclopropyl-3-hydroxy-4-methoxybenzamide[2] |
| Formula | C₁₁H₁₃NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.0478(3) |
| b (Å) | 9.8093(4) |
| c (Å) | 13.1602(5) |
| β (˚) | 104.712(2) |
| Volume (ų) | 1004.85(7) |
| Z | 4 |
| R-factor (%) | 3.95 |
Table 2: Crystallographic Data for a Piperidine Derivative
| Parameter | N'-(1-benzylpiperidin-4-yl)acetohydrazide[3] |
| Formula | C₁₄H₂₁N₃O |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 14.1480(3) |
| b (Å) | 14.1720(4) |
| c (Å) | 27.6701(7) |
| β (˚) | 96.956(1) |
| Volume (ų) | 5505.4(2) |
| Z | 16 (4 independent molecules) |
| R-factor (%) | Not Reported |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the structure determination of a small molecule like an this compound derivative.
1. Crystallization:
-
Slow evaporation of a solution of the purified compound is a common starting point. Solvents to consider include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.
-
Other techniques include vapor diffusion (liquid-liquid or solid-liquid) and cooling of a saturated solution.
-
The goal is to obtain well-formed, single crystals with dimensions of at least 0.1 mm in all directions.[1]
2. Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.
3. Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
The space group is determined from the symmetry of the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial model is refined against the experimental data to improve the atomic coordinates, and thermal parameters.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refinement statistics (e.g., R-factor) indicate the quality of the final structure.
5. Data Visualization and Analysis:
-
The final crystal structure is visualized using software like ORTEP or Mercury to analyze bond lengths, bond angles, torsion angles, and intermolecular interactions.
Experimental Workflow
Caption: A flowchart illustrating the major steps in determining a small molecule crystal structure, from synthesis to database deposition.
Alternative Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the conformational analysis of cyclic molecules like thiane derivatives in solution.[4][5] Key NMR experiments for structural elucidation include:
-
¹H NMR: Provides information on the chemical environment and coupling between protons, which can be used to determine the relative stereochemistry and conformation of the thiane ring.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, aiding in the complete assignment of the molecular structure.
-
NOESY/ROESY: Can be used to determine through-space proximities of protons, providing crucial information about the 3D structure and conformation in solution.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound derivatives. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For cyclic amines, characteristic fragmentation pathways often involve cleavage of the ring.[6][7] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-cyclopropyl-N-propylpiperidin-4-amine | C11H22N2 | CID 61684725 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methodologies for N-cyclopropylthian-4-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Amine Intermediate
N-cyclopropylthian-4-amine is a valuable secondary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural combination of a cyclopropyl group and a sulfur-containing heterocycle makes it a sought-after intermediate in drug discovery. This guide provides a comparative study of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their specific needs.
Route 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This approach is a widely employed and efficient method for the synthesis of this compound, involving the direct reaction of thian-4-one with cyclopropylamine in the presence of a mild reducing agent.
Reaction Scheme:
Caption: Reductive Amination of Thian-4-one.
Experimental Protocol:
To a solution of thian-4-one (1 equivalent) in dichloromethane (DCM), cyclopropylamine (1.2 equivalents) is added, followed by sodium triacetoxyborohydride (1.5 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 85-95% |
| Purity | >98% (by HPLC) |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Key Reagents | Thian-4-one, Cyclopropylamine, Sodium Triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
Route 2: Catalytic Hydrogenation
An alternative, "greener" approach involves the catalytic hydrogenation of the intermediate imine formed from thian-4-one and cyclopropylamine. This method avoids the use of hydride-based reducing agents.
Reaction Scheme:
Caption: Catalytic Hydrogenation Pathway.
Experimental Protocol:
A mixture of thian-4-one (1 equivalent), cyclopropylamine (1.2 equivalents), and a catalytic amount of 10% palladium on carbon in methanol or ethanol is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature for 24-48 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the final product.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 70-85% |
| Purity | >97% (by HPLC) |
| Reaction Time | 24-48 hours |
| Temperature | Room Temperature |
| Key Reagents | Thian-4-one, Cyclopropylamine, Pd/C, Hydrogen Gas |
| Solvent | Methanol or Ethanol |
Comparative Analysis
| Feature | Route 1: Reductive Amination (NaBH(OAc)₃) | Route 2: Catalytic Hydrogenation |
| Yield | Generally higher (85-95%) | Moderate to good (70-85%) |
| Reaction Time | Shorter (12-24 hours) | Longer (24-48 hours) |
| Reagent Handling | Sodium triacetoxyborohydride is moisture-sensitive. | Requires handling of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). |
| Scalability | Readily scalable. | May require specialized equipment for large-scale hydrogenation. |
| Cost-effectiveness | Sodium triacetoxyborohydride can be a significant cost factor. | Palladium catalyst can be expensive, but can be recovered and reused. |
| Environmental Impact | Generates boronate waste. | Considered a "greener" alternative with water as the primary byproduct. |
Logical Workflow for Synthesis Route Selection
Caption: Decision Flowchart for Synthesis Route.
Conclusion
Both reductive amination with sodium triacetoxyborohydride and catalytic hydrogenation are effective methods for the synthesis of this compound. The choice between the two routes will depend on the specific priorities of the researcher. For high-throughput synthesis where yield and reaction time are paramount, the one-pot reductive amination is often the preferred method. However, for large-scale synthesis where cost, safety, and environmental considerations are more critical, catalytic hydrogenation presents a compelling alternative. This guide provides the necessary data and protocols to make an informed decision based on experimental needs and laboratory capabilities.
A Comparative Guide to Analytical Methods for Purity Assessment of N-cyclopropylthian-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of N-cyclopropylthian-4-amine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines and compares various analytical techniques, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound is a secondary amine containing a cyclic thioether. Its structure presents unique analytical challenges, including low UV absorbance, which can hinder detection by conventional HPLC-UV methods. Furthermore, like many amines, it is susceptible to peak tailing in gas chromatography. This guide explores several approaches to overcome these challenges, including derivatization and the use of alternative detection methods.
Potential Impurities in this compound Synthesis
The purity assessment of this compound must consider potential impurities arising from the synthetic route. Common synthesis pathways may involve the reaction of 4-aminothiane with a cyclopropyl-containing reagent. Potential impurities could include:
-
Starting materials: Unreacted 4-aminothiane and cyclopropyl-containing reagents.
-
By-products: Products of side reactions, such as over-alkylation or ring-opening of the cyclopropyl group.
-
Degradation products: Compounds formed during synthesis or storage.
-
Nitrosamines: Given that this compound is a secondary amine, there is a potential for the formation of carcinogenic nitrosamine impurities if nitrosating agents are present.[1][2][3][4]
Comparison of Analytical Methods
The following sections detail and compare various analytical methods suitable for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, two main approaches are considered: direct analysis with a universal detector and analysis following derivatization to introduce a chromophore.
a) HPLC with Charged Aerosol Detection (CAD)
Since this compound lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is a suitable option. This approach avoids the need for derivatization. An ion-pairing agent can be used to improve the retention of the polar amine on a reversed-phase column.
b) HPLC with UV Detection following Pre-Column Derivatization
To utilize more common UV detectors, pre-column derivatization can be employed to attach a UV-absorbing molecule to the amine. A common derivatizing agent for secondary amines is 4-toluenesulfonyl chloride.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile compounds. While this compound is amenable to GC analysis, its basic nature can lead to poor peak shape and adsorption onto the column. This can be mitigated by using a base-deactivated column.
a) Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely available technique for the quantification of organic compounds. It offers good sensitivity for carbon-containing analytes like this compound.
Ion Chromatography (IC)
For the analysis of potential ionic impurities or the primary amine starting material (cyclopropylamine), ion chromatography with conductivity detection is a highly sensitive and specific method.
Data Presentation
The following tables summarize the key performance parameters of the compared analytical methods.
Table 1: Comparison of HPLC Methods
| Parameter | HPLC-CAD with Ion-Pairing | HPLC-UV with Derivatization |
| Principle | Separation on a C18 column with an ion-pairing agent, detection by CAD.[5][6] | Derivatization with 4-toluenesulfonyl chloride, separation on a C18 column, detection by UV.[7][8] |
| Linearity Range | Typically in the µg/mL to mg/mL range.[5][6] | 0.44 - 53.33 µg/mL (for piperidine derivative).[7][8] |
| Limit of Detection (LOD) | Dependent on analyte and CAD settings. | 0.15 µg/mL (for piperidine derivative).[7][8] |
| Limit of Quantitation (LOQ) | Dependent on analyte and CAD settings. | 0.44 µg/mL (for piperidine derivative).[7][8] |
| Accuracy (% Recovery) | Typically >95%.[6] | 101.82% (for piperidine derivative).[7][8] |
| Precision (% RSD) | Typically <2%.[6] | <1% (for piperidine derivative).[7][8] |
| Advantages | No derivatization required, universal detection. | High sensitivity with standard UV detectors. |
| Disadvantages | Requires a specialized detector (CAD), ion-pairing agents can be harsh on columns. | Derivatization adds a step to sample preparation and can introduce variability. |
Table 2: Comparison of GC and IC Methods
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Ion Chromatography (for cyclopropylamine impurity) |
| Principle | Separation on a base-deactivated capillary column, detection by FID.[9][10] | Separation on an ion-exchange column, detection by conductivity. |
| Linearity Range | Analyte dependent, typically wide range. | 0.37 - 1.5 µg/mL. |
| Limit of Detection (LOD) | Typically in the low ng range on-column. | 0.10 µg/mL. |
| Limit of Quantitation (LOQ) | Typically in the ng range on-column. | 0.37 µg/mL. |
| Accuracy (% Recovery) | Analyte and concentration dependent. | 97.0% - 98.0%. |
| Precision (% RSD) | Typically <5%. | Typically <2%. |
| Advantages | High resolution, suitable for volatile impurities. | Highly sensitive and specific for ionic species. |
| Disadvantages | Potential for peak tailing with amines, requires a heated injection port which can degrade some analytes. | Limited to ionic analytes. |
Experimental Protocols
HPLC-CAD Method for this compound
-
Mobile Phase: 0.1% Heptafluorobutyric acid in water-acetonitrile (90:10, v/v)[5][6]
-
Detector: Charged Aerosol Detector (CAD) with nitrogen gas pressure at 35 psi[5][6]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
HPLC-UV Method with Pre-Column Derivatization
-
Derivatization Procedure: Mix the sample with the derivatization reagent in an appropriate solvent and buffer, and allow the reaction to complete.
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[7][8]
-
Detection: UV at a suitable wavelength for the derivative.
GC-FID Method for this compound
-
Column: Base-deactivated capillary column (e.g., DB-5ms)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium
-
Detector: Flame Ionization Detector (FID) at 300°C
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane).
Ion Chromatography Method for Cyclopropylamine Impurity
-
Column: Metrosep C4 (250 x 4.0 mm, 5 µm)
-
Mobile Phase: 5 mM Hydrochloric acid containing 10% (v/v) acetonitrile
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 27°C
-
Detector: Conductivity Detector
-
Sample Preparation: Dissolve the sample in the mobile phase.
Mandatory Visualization
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logic diagram for selecting an analytical method for this compound.
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound depends on the specific requirements of the analysis, including the expected impurities and the available instrumentation.
-
For a straightforward approach without derivatization, HPLC-CAD is a strong candidate, provided the detector is available.
-
If high sensitivity is required and a UV detector is the primary instrument, HPLC with pre-column derivatization is a viable option.
-
GC-FID is a good choice for analyzing volatile impurities and the main component, provided that a base-deactivated column is used to ensure good peak shape.
-
For the specific analysis of ionic impurities like cyclopropylamine, Ion Chromatography offers excellent sensitivity and specificity.
-
Given the potential for nitrosamine impurities, it is highly recommended to perform a risk assessment and, if necessary, utilize a highly sensitive method such as LC-MS/MS for their detection and quantification at trace levels.
By carefully considering the advantages and disadvantages of each technique, researchers and drug development professionals can select and validate a suitable method to ensure the quality and safety of this compound.
References
- 1. Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Quantitative Investigation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography-Tandem Mass Spectrometry and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method [keikaventures.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to N-cyclopropylthian-4-amine and N-cyclopropylpiperidin-4-amine in Scaffold Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of saturated heterocyclic scaffolds, N-cyclopropylpiperidin-4-amine and its thio-analogue, N-cyclopropylthian-4-amine, present compelling options for introducing a constrained, basic amine functionality. This guide offers an objective comparison of these two scaffolds, drawing upon established principles of medicinal chemistry and available experimental data for related structures to inform rational drug design.
Physicochemical Properties: A Tale of Two Heteroatoms
| Property | N-cyclopropylpiperidin-4-amine (Predicted) | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 140.23 g/mol | 157.29 g/mol | Based on atomic masses. |
| LogP (Lipophilicity) | Lower | Higher | The sulfur atom in the thiane is generally less polar than the secondary amine in the piperidine, leading to increased lipophilicity. |
| pKa (Basicity) | Higher (amine) | Lower (amine) | The electronegativity of the sulfur atom in the thiane ring can exert a modest electron-withdrawing effect, potentially reducing the basicity of the exocyclic amine compared to the piperidine analogue. |
| Aqueous Solubility | Higher | Lower | The increased lipophilicity and lack of a hydrogen bond donor within the thiane ring are expected to decrease aqueous solubility. |
| Hydrogen Bond Donors | 1 (exocyclic amine) | 1 (exocyclic amine) | Both scaffolds possess a primary amine. |
| Hydrogen Bond Acceptors | 1 (ring nitrogen) | 1 (exocyclic amine) | The piperidine nitrogen can act as a hydrogen bond acceptor, a feature absent in the thiane ring. |
Synthesis and Chemical Accessibility
Both scaffolds can be synthesized through established synthetic routes, with reductive amination being a key strategic approach.
Synthesis of N-cyclopropylpiperidin-4-amine
A common and efficient method for the synthesis of N-cyclopropylpiperidin-4-amine involves the reductive amination of a commercially available piperidone derivative.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), is added cyclopropylamine (1.2 eq). The reaction mixture is stirred at room temperature, often with a dehydrating agent like magnesium sulfate or titanium(IV) isopropoxide to drive the formation of the intermediate imine.
-
Reduction: A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting Boc-protected intermediate is then deprotected using acidic conditions, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final product, N-cyclopropylpiperidin-4-amine.
Synthesis of this compound
The synthesis of this compound follows a similar logic, starting from tetrahydro-4H-thiopyran-4-one.
Experimental Protocol: Reductive Amination
-
Imine Formation: Tetrahydro-4H-thiopyran-4-one (1.0 eq) and cyclopropylamine (1.2 eq) are dissolved in a suitable solvent like methanol or ethanol. The mixture is stirred at room temperature.
-
Reduction: A reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise. The reaction is monitored for completion by TLC or GC-MS.
-
Work-up: The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.
Metabolic Stability and Pharmacokinetics
The metabolic fate of these scaffolds is a crucial consideration in drug design. The presence of the N-cyclopropyl group is a well-established strategy to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] However, the heterocyclic ring itself presents potential sites for metabolism.
N-cyclopropylpiperidin-4-amine
Piperidine-containing drugs are known to undergo metabolism primarily through the action of CYP enzymes, with CYP3A4 and CYP2D6 often playing significant roles. Common metabolic pathways include:
-
N-dealkylation: Cleavage of the cyclopropyl group from the exocyclic amine.
-
Ring Oxidation: Hydroxylation at positions alpha or beta to the ring nitrogen.
This compound
The replacement of the ring nitrogen with sulfur is expected to alter the metabolic profile. Thiane moieties can be oxidized by both CYP enzymes and flavin-containing monooxygenases (FMOs). Potential metabolic pathways include:
-
S-oxidation: Oxidation of the sulfur atom to the corresponding sulfoxide and then to the sulfone. This can significantly increase the polarity of the molecule.
-
Ring Oxidation: Hydroxylation at various positions on the thiacyclohexane ring.
The introduction of the sulfur atom may divert metabolism away from the N-cyclopropylamine moiety, potentially reducing the likelihood of N-dealkylation compared to the piperidine analogue. However, the resulting sulfoxide and sulfone metabolites may have different pharmacological and toxicological profiles that require careful evaluation.
Signaling Pathways and Experimental Workflows
The choice of scaffold can influence how a drug candidate interacts with its biological target and downstream signaling pathways. While specific pathway diagrams for these exact scaffolds are not available, we can visualize a general experimental workflow for their comparative evaluation.
Caption: Workflow for the comparative evaluation of N-cyclopropylpiperidin-4-amine and this compound.
A logical relationship for considering the bioisosteric replacement is as follows:
Caption: Rationale for considering this compound as a bioisostere of N-cyclopropylpiperidin-4-amine.
Conclusion
The choice between this compound and N-cyclopropylpiperidin-4-amine in scaffold design is a nuanced decision that hinges on the specific goals of the drug discovery program.
-
N-cyclopropylpiperidin-4-amine offers higher polarity and aqueous solubility, which can be advantageous for certain target classes and for achieving favorable oral absorption. However, its susceptibility to N-oxidation and potential for off-target effects related to the basic nitrogen may present challenges.
-
This compound provides a more lipophilic scaffold with a distinct metabolic profile that may offer improved metabolic stability by diverting metabolism to the sulfur atom. This modification can also alter the three-dimensional shape and electrostatic potential of the molecule, potentially leading to improved target engagement and a more favorable off-target profile.
Ultimately, the optimal choice will be determined by a thorough experimental evaluation of both scaffolds within the context of the specific chemical series and therapeutic target. This guide provides a foundational framework for making an informed initial selection and for designing the subsequent critical experiments.
References
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of N-Cyclopropylthian-4-amine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a thorough understanding of a compound's interaction with biological targets beyond the intended one. Off-target interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repositioning. This guide provides a comparative analysis of the potential cross-reactivity of N-cyclopropylthian-4-amine-based compounds. Due to a scarcity of publicly available data on this specific chemical class, this guide employs a proxy-based approach, examining the known cross-reactivity of compounds containing its core structural motifs: the cyclopropylamine moiety and the tetrahydrothiopyran ring. This analysis is supported by detailed experimental protocols for assessing cross-reactivity and visualizations of relevant signaling pathways.
Understanding Potential Cross-Reactivity Through Structural Analogs
The this compound scaffold combines two key structural features that are present in various biologically active molecules. By examining the known pharmacology of compounds containing these individual motifs, we can infer a potential cross-reactivity profile.
The Cyclopropylamine Moiety: A Privileged Scaffold with Known Off-Targets
The cyclopropylamine group is a feature in several approved drugs and clinical candidates. Its rigid structure can impart potent and selective interactions with primary targets, but cross-reactivity is a known factor.
One of the most well-documented off-target activities of the cyclopropylamine moiety is the inhibition of monoamine oxidases (MAOs), particularly MAO-A and MAO-B. This is exemplified by the antidepressant tranylcypromine. Furthermore, derivatives of cyclopropylamine have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme with structural similarities to MAOs[1][2]. Studies have also shown that certain cyclopropylamine derivatives can interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes[3].
Table 1: Representative Cross-Reactivity Data for Cyclopropylamine-Containing Compounds
| Compound Class/Example | Primary Target(s) | Known Off-Target(s) | Reported Affinity (Ki/IC50) |
| Tranylcypromine Analogs | LSD1 | MAO-A, MAO-B | LSD1 IC50 = 2.1 nM[1] |
| trans-2-(indol-3-yl)cyclopropylamine Derivatives | 5-HT2C Receptor | 5-HT1A, 5-HT2A, 5-HT2B Receptors | 5-HT2C Ki = 1.9 nM (5-fluoro derivative)[3] |
| Various Cycloalkyl Amines | Various | Aminergic GPCRs, Ion Channels, Kinases | General observation, specific values vary widely[4] |
The Tetrahydrothiopyran Moiety: Exploring the Bioisostere of Piperidine
The tetrahydrothiopyran ring is often used as a bioisosteric replacement for the piperidine ring in drug design. This substitution can alter a compound's physicochemical properties and receptor interaction profile. While less data is available specifically for N-substituted thian-4-amines, studies on related tetrahydrothiopyran analogs provide insights into potential cross-reactivity.
For instance, analogs where the piperidine ring of a dopamine D3 receptor-selective agonist was replaced with a tetrahydrothiopyran ring showed a shift in pharmacology, losing D3 selectivity and gaining potent D2 receptor agonism, as well as affinity for 5-HT1A receptors[5]. This suggests that the sulfur-containing ring can influence interactions with aminergic G-protein coupled receptors (GPCRs).
Table 2: Representative Cross-Reactivity Data for Tetrahydrothiopyran-Containing Compounds
| Compound Class/Example | Primary Target(s) | Known Off-Target(s) | Reported Affinity/Activity |
| Benzothiopyrano[4,3-b]-1,4-oxazine Analogs | Dopamine D3 Receptor (intended) | Dopamine D2 Receptor, 5-HT1A Receptor | Potent full agonist at D2 receptors, partial agonist at D3 receptors[5] |
| 2,6-Diaryl-4H-tetrahydro-thiopyran-4-ones | Anti-kinetoplastidal | Potential interaction with thiol-containing biomolecules | Mechanism involves reaction with trypanothione[6] |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of novel this compound-based compounds, a tiered screening approach is recommended. This typically involves broad panel screening followed by more focused functional assays.
Experimental Workflow for Off-Target Profiling
Caption: A typical workflow for identifying and characterizing off-target activities of a novel compound.
Protocol 1: Broad Kinase Panel Screening (Radiometric Assay)
This protocol is adapted from established methods for assessing compound interactions with a large panel of kinases[7][8][9].
-
Compound Preparation : Prepare stock solutions of the test compound in 100% DMSO. For an initial screen, a final assay concentration of 0.5-1 µM is common[8].
-
Kinase Reaction Mixture : For each kinase to be tested, prepare a reaction mixture containing:
-
Kinase buffer (specific to each kinase)
-
The specific peptide or protein substrate
-
Required cofactors (e.g., MgCl2, MnCl2)
-
ATP (a standard concentration is 10 µM, mixed with [γ-³³P]ATP)[8]
-
-
Assay Procedure :
-
Dispense the test compound and controls (vehicle and a known inhibitor for each kinase) into a multi-well plate (e.g., 384-well).
-
Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and Detection :
-
Stop the reaction by adding a termination buffer (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis : Calculate the percent inhibition for the test compound relative to the vehicle control.
Protocol 2: GPCR Functional Assay (cAMP Measurement)
This protocol outlines a common method for assessing a compound's functional activity (agonist or antagonist) at Gs- or Gi-coupled GPCRs[10][11][12][13].
-
Cell Culture : Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells) to an appropriate density in multi-well plates.
-
Compound Incubation :
-
Antagonist Mode : Pre-incubate the cells with the test compound at various concentrations for a defined period (e.g., 15-30 minutes). Then, add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Agonist Mode : Add the test compound at various concentrations directly to the cells.
-
-
Cell Lysis and cAMP Detection :
-
After the appropriate incubation time (e.g., 30 minutes), lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
Perform the cAMP measurement according to the manufacturer's instructions. Common formats include HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assays.
-
-
Data Analysis :
-
Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration.
-
For antagonists, calculate the IC50 value from the resulting dose-response curve.
-
For agonists, calculate the EC50 value and the maximum efficacy (Emax) relative to a reference agonist.
-
Potential Signaling Pathways to Investigate
Based on the known pharmacology of cyclopropylamine and tetrahydrothiopyran derivatives, several key signaling pathways are of high interest for cross-reactivity studies.
Dopamine D2 Receptor Signaling
Given the observed D2 receptor activity of tetrahydrothiopyran analogs[5], investigating this pathway is crucial. D2 receptors are Gi/o-coupled GPCRs that play a significant role in neurotransmission.
Caption: Simplified signaling cascade of the Dopamine D2 receptor.
NMDA Receptor Signaling
Some psychoactive drugs with cyclopropylamine-like structures are known to interact with NMDA receptors[14][15]. These are glutamate-gated ion channels critical for synaptic plasticity and neuronal function.
Caption: Key elements of the NMDA receptor signaling pathway leading to synaptic plasticity.
Sigma-1 Receptor Signaling
Sigma receptors, particularly the sigma-1 subtype, are unique chaperone proteins at the endoplasmic reticulum that bind a wide variety of ligands, including some with amine structures[16][17][18][19]. They are implicated in modulating calcium signaling and neuronal function.
Caption: The role of the Sigma-1 receptor as a modulator of intracellular signaling.
Conclusion and Future Directions
While direct experimental data on the cross-reactivity of this compound-based compounds is limited, a proxy-based analysis of its core structural motifs provides a valuable starting point for investigation. The presence of the cyclopropylamine moiety suggests a potential for interactions with monoamine oxidases and serotonin receptors. The tetrahydrothiopyran ring, as a piperidine bioisostere, may confer affinity for dopamine receptors and other aminergic GPCRs.
For any drug development program involving this novel scaffold, a comprehensive off-target profiling strategy is essential. The experimental protocols and potential signaling pathways outlined in this guide offer a robust framework for such an investigation. By proactively assessing cross-reactivity, researchers can better predict the safety profile of these compounds and uncover their full therapeutic potential.
References
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 3. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H [1]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 11. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molbio.gu.se [molbio.gu.se]
- 13. researchgate.net [researchgate.net]
- 14. Ketamine - Wikipedia [en.wikipedia.org]
- 15. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 16. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 19. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico vs. Experimental Properties of N-cyclopropylthian-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopropylthian-4-amine is a novel heterocyclic amine with potential applications in medicinal chemistry and drug discovery. As with any new chemical entity, a thorough understanding of its physicochemical, pharmacokinetic, and toxicological properties is crucial for its development. This guide provides a comparative overview of the predicted in silico properties of this compound against the standard experimental methodologies used for their determination.
It is important to note that, at the time of this publication, there is no publicly available experimental data for this compound. Therefore, this guide serves as a predictive resource to inform initial research and guide future experimental work. The in silico data presented herein is generated based on established computational models and should be interpreted as a preliminary assessment.
Data Presentation: In Silico Predictions
The following tables summarize the predicted physicochemical, ADME (Absorption, Distribution, Metabolism, Excretion), and toxicity properties of this compound. These predictions are generated using computational models analogous to those found in platforms such as SwissADME, pkCSM, and ProTox.[1][2][3]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 157.28 g/mol |
| Molecular Formula | C₈H₁₅NS |
| logP (Octanol/Water) | 1.75 |
| Water Solubility (logS) | -2.5 (Moderately soluble) |
| pKa (most basic) | 9.8 |
| Topological Polar Surface Area | 38.1 Ų |
| Number of H-bond Donors | 1 |
| Number of H-bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Table 2: Predicted ADME Properties
| Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Caco-2 Permeability (logPapp) | > -5.15 cm/s (High) |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Metabolic Stability (HLM) | Likely stable |
Table 3: Predicted Toxicity Profile
| Toxicity Endpoint | Predicted Result |
| AMES Mutagenicity | Non-mutagen |
| hERG Inhibition | Low risk |
| Hepatotoxicity | Low risk |
| Carcinogenicity | Non-carcinogen |
| Skin Sensitization | Low risk |
| Oral Rat Acute Toxicity (LD₅₀) | 2.5 mol/kg (Class IV) |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key properties predicted in the tables above.
1. Determination of logP (Octanol-Water Partition Coefficient)
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a flask.
-
The flask is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to separate the octanol and aqueous layers.
-
The concentration of the compound in each layer is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
2. Aqueous Solubility Determination
-
Protocol:
-
An excess amount of solid this compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
-
The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method (e.g., HPLC-UV/MS).
-
The solubility is reported in units such as mg/mL or µM.
-
3. Caco-2 Permeability Assay
-
Method: In vitro cell-based assay using Caco-2 human colon adenocarcinoma cells.[8][9][10]
-
Protocol:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-28 days until they form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
A solution of this compound is added to the apical (donor) side of the monolayer.
-
Samples are taken from the basolateral (receiver) side at various time points.
-
The concentration of the compound in the receiver compartment is measured by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. To assess active efflux, the experiment can be performed in the reverse direction (basolateral to apical).
-
4. Metabolic Stability Assay
-
Method: In vitro assay using human liver microsomes (HLM).[11][12][13]
-
Protocol:
-
This compound is incubated with a suspension of HLM in a buffer solution at 37°C.
-
The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
-
5. hERG Inhibition Assay
-
Method: Patch-clamp electrophysiology on cells expressing the hERG channel.[14][15]
-
Protocol:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel are used.
-
The whole-cell patch-clamp technique is employed to measure the hERG tail current in response to a specific voltage pulse protocol.
-
A baseline current is established, after which the cells are perfused with increasing concentrations of this compound.
-
The inhibition of the hERG current is measured at each concentration.
-
The concentration-response data is used to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
-
6. Ames Test for Mutagenicity
-
Protocol:
-
Histidine-dependent strains of Salmonella typhimurium are used.
-
The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Mandatory Visualizations
Caption: In Silico ADME-Tox Prediction Workflow.
Caption: Tiered Experimental Screening Cascade.
References
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ProTox 3.0: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. acdlabs.com [acdlabs.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. who.int [who.int]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. enamine.net [enamine.net]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ames test - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of N-cyclopropylthian-4-amine: A Procedural Guide
For immediate reference, it is critical to note that a specific Safety Data Sheet (SDS) for N-cyclopropylthian-4-amine (CAS No. 1153349-45-1) is not publicly available. The following disposal procedures are based on the known hazards of the structurally related compound, cyclopropylamine, and general principles of hazardous waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and obtain a substance-specific SDS from the supplier before handling this chemical.
This compound is a specialized chemical for research and development purposes. Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a framework for the safe disposal of this compound, drawing upon the hazardous properties of similar chemical structures.
Chemical and Physical Properties
The following table summarizes the known properties of this compound and the closely related compound, cyclopropylamine. The data for cyclopropylamine is used to infer the likely hazards of this compound in the absence of a specific SDS.
| Property | This compound | Cyclopropylamine (for hazard reference) |
| CAS Number | 1153349-45-1 | 765-30-0[1] |
| Molecular Formula | C₈H₁₅NS | C₃H₇N |
| Molecular Weight | 157.28 g/mol | 57.09 g/mol [2] |
| Physical State | Not specified (likely liquid) | Liquid[2][3] |
| Appearance | Not specified | Colorless to light yellow[2][3] |
| Odor | Not specified | Ammonia-like[2][3] |
| Boiling Point | Not specified | 49 - 50 °C (120 - 122 °F)[2][3] |
| Flash Point | Not specified | -25 °C (-13 °F)[2][3] |
| Density | Not specified | 0.824 g/cm³[2] |
| Solubility in Water | Not specified | Soluble[2] |
Hazard Profile (Inferred)
Based on the data for cyclopropylamine, this compound should be treated as a hazardous substance with the following potential dangers:
-
High Flammability: Assumed to be a highly flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Acute Toxicity: Likely harmful if swallowed or inhaled.[2]
-
Corrosivity: Presumed to cause severe skin burns and eye damage.[2] It may also be corrosive to the respiratory tract.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Flame-retardant lab coat and additional protective clothing as needed.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of small quantities of this compound typically found in a research setting.
1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with amines and flammable liquids.
-
The label should clearly read "Hazardous Waste: this compound, Flammable, Corrosive, Toxic".
-
-
Solid Waste:
-
Collect any contaminated solid waste (e.g., pipette tips, absorbent materials, gloves) in a separate, labeled hazardous waste container.
-
2. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water.
3. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1][4]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling N-cyclopropylthian-4-amine
This document provides crucial safety and logistical information for the handling and disposal of N-cyclopropylthian-4-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. Proper selection and use of PPE is a critical component of safe laboratory practices[6][7][8][9].
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or PVC gloves are recommended. Always check for leaks before use and never reuse disposable gloves.[4][10] |
| Eye Protection | Safety goggles or face shield | Provide a barrier against splashes. Safety glasses should have side shields.[7][9] |
| Body Protection | Laboratory coat | A flame-retardant and chemical-resistant lab coat should be worn.[2][9] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA approved respirator if working outside of a fume hood or if there is a risk of aerosol generation.[8][11] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed[4][5].
-
Prepare all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name and hazard information.
2. Handling the Compound:
-
Don appropriate PPE as specified in the table above.
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure[5].
-
Avoid all personal contact with the substance, including inhalation of vapors and direct contact with skin and eyes[1][4].
-
Use non-sparking tools and ground all equipment when handling flammable liquids[2][12].
3. Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area[1][4][13].
-
Store away from incompatible materials such as strong oxidizing agents and acids[5][12].
-
Protect containers from physical damage and check regularly for leaks[1][4].
Emergency Procedures
| Emergency | Protocol |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[4][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][14] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material into a suitable, labeled container for disposal.[4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations[11][14]. Do not dispose of down the drain[11].
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 14. sinochem.com.au [sinochem.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
